molecular formula C10H17NO4 B10752622 LY 221501 CAS No. 137442-20-7

LY 221501

Cat. No.: B10752622
CAS No.: 137442-20-7
M. Wt: 215.25 g/mol
InChI Key: UDPZLTQBSHPQHX-JGVFFNPUSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid is a synthetic piperidine derivative featuring multiple carboxylic acid functional groups. This bifunctional structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its potential applications include serving as a versatile building block for the construction of more complex molecules, such as peptidomimetics, and as a ligand for metal-organic frameworks. The rigid piperidine scaffold, combined with flexible alkyl chain spacing, also makes it a candidate for investigating structure-activity relationships in drug discovery, particularly for targets requiring specific spatial orientation of carboxylic acid moieties. Researchers can utilize this compound in the development of active pharmaceutical ingredients (APIs) and as a precursor for novel chemical entities. Its high purity ensures reproducibility in experimental results. For specific data on solubility, stability, and handling, please consult the Certificate of Analysis.

Properties

CAS No.

137442-20-7

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI Key

UDPZLTQBSHPQHX-JGVFFNPUSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O

Canonical SMILES

C1CNC(CC1CCCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY221501

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific preclinical or clinical data on a compound designated as LY221501 with the CAS number 145512-35-2. While this compound is identified as an NMDA receptor antagonist, detailed experimental data, including quantitative metrics of efficacy and specific experimental protocols, are not available in the public domain. Therefore, this guide will provide a comprehensive overview of the mechanism of action for NMDA receptor antagonists as a class, which is the established pharmacological category for LY221501. The signaling pathways, experimental workflows, and data presented are representative of this class of compounds and should not be considered as specific data for LY221501.

Core Mechanism of Action: NMDA Receptor Antagonism

LY221501 is classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and plasticity in the central nervous system. The mechanism of action of NMDA receptor antagonists involves the inhibition of this receptor, thereby modulating downstream signaling pathways.

Key Aspects of NMDA Receptor Function:

  • Ligand Gating: Activation of NMDA receptors requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.

  • Voltage-Dependent Block: At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane.

  • Calcium Permeability: Once activated and unblocked, the NMDA receptor channel is highly permeable to calcium ions (Ca2+), in addition to sodium (Na+) and potassium (K+) ions. The influx of Ca2+ is a critical trigger for numerous intracellular signaling cascades.

NMDA receptor antagonists can be broadly categorized based on their site of action:

  • Competitive Antagonists: These compounds bind to the glutamate or glycine binding site, preventing agonist binding and subsequent receptor activation.

  • Non-competitive Channel Blockers: These agents bind to a site within the ion channel pore (often the phencyclidine [PCP] binding site), physically occluding the passage of ions even when the receptor is activated by agonists.

  • Uncompetitive Channel Blockers: These antagonists also bind within the channel but require the channel to be open first. Their binding can be use-dependent.

  • Negative Allosteric Modulators: These molecules bind to a site on the receptor distinct from the agonist or channel sites to reduce the probability of channel opening.

Due to the lack of specific data for LY221501, its precise mode of antagonism (e.g., competitive, non-competitive) remains unconfirmed from publicly available sources.

Signaling Pathways Modulated by NMDA Receptor Antagonism

By blocking the NMDA receptor, antagonists like LY221501 prevent the influx of Ca2+ into the postsynaptic neuron. This has profound effects on downstream signaling pathways that are critical for synaptic plasticity, cell survival, and excitotoxicity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR LY221501 LY221501 (Antagonist) LY221501->NMDAR Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Opens CaMKII CaMKII Ca2_influx->CaMKII PKC PKC Ca2_influx->PKC Calcineurin Calcineurin Ca2_influx->Calcineurin NOS nNOS Ca2_influx->NOS Excitotoxicity Excitotoxicity Ca2_influx->Excitotoxicity CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Calcineurin->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Figure 1: Generalized NMDA Receptor Signaling Pathway and the Site of Action for an Antagonist.

Quantitative Data for NMDA Receptor Antagonists (Representative)

As specific data for LY221501 is unavailable, the following table summarizes typical quantitative data that would be generated for an NMDA receptor antagonist during preclinical characterization. These values are for illustrative purposes and do not represent actual data for LY221501.

ParameterDescriptionRepresentative ValueExperimental Assay
IC50 Concentration of the antagonist that inhibits 50% of the NMDA-induced response.0.1 - 10 µMIn vitro electrophysiology (e.g., patch-clamp) on cultured neurons or oocytes expressing NMDA receptors.
Ki Inhibitory constant, representing the binding affinity of the antagonist to the NMDA receptor.10 - 500 nMRadioligand binding assay using a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801 for channel blockers).
EC50 Effective concentration of an agonist that produces 50% of the maximal response.1 - 50 µM (for glutamate)Calcium imaging assays or electrophysiology measuring the response to varying concentrations of an agonist in the presence and absence of the antagonist.
Selectivity Ratio of Ki or IC50 values for the NMDA receptor versus other receptors (e.g., AMPA, kainate).>100-foldRadioligand binding assays or functional assays for a panel of different neurotransmitter receptors.
In vivo Efficacy Dose of the antagonist that produces a desired pharmacological effect in an animal model.1 - 30 mg/kgBehavioral models (e.g., Morris water maze for memory, forced swim test for antidepressant effects) or models of excitotoxicity (e.g., seizure models).

Experimental Protocols for Characterizing NMDA Receptor Antagonists

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of an NMDA receptor antagonist.

Electrophysiological Studies (Whole-Cell Patch-Clamp)

This technique is used to measure the ion flow through NMDA receptors in individual neurons.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording Procedure cluster_experiment Experimental Protocol cluster_analysis Data Analysis Neuron_Culture Primary Neuronal Culture or Heterologous Expression System Plating Plate cells on coverslips Neuron_Culture->Plating Cell_Approach Approach single neuron with micropipette Plating->Cell_Approach Patch_Pipette Fabricate and fill glass micropipette (internal solution) Patch_Pipette->Cell_Approach Seal_Formation Form high-resistance seal (GΩ) Cell_Approach->Seal_Formation Whole_Cell Rupture cell membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Clamp membrane potential (e.g., -70 mV) Whole_Cell->Voltage_Clamp Baseline Record baseline NMDA-evoked currents (application of glutamate + glycine) Voltage_Clamp->Baseline Drug_Application Bath apply LY221501 at various concentrations Baseline->Drug_Application Test_Currents Record NMDA-evoked currents in the presence of LY221501 Drug_Application->Test_Currents Washout Washout LY221501 and record recovery of currents Test_Currents->Washout Measure_Amplitude Measure peak current amplitude Washout->Measure_Amplitude Dose_Response Plot % inhibition vs. drug concentration Measure_Amplitude->Dose_Response Calculate_IC50 Fit data to a sigmoid curve to determine IC50 Dose_Response->Calculate_IC50

Figure 2: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for the NMDA receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Tissue_Homogenization Homogenize brain tissue (e.g., cortex) in buffer Membrane_Prep Centrifuge to isolate cell membranes containing NMDA receptors Tissue_Homogenization->Membrane_Prep Incubation_Mix Incubate membranes with: - Radioligand (e.g., [3H]MK-801) - Varying concentrations of LY221501 Membrane_Prep->Incubation_Mix Filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubation_Mix->Filtration Total_Binding Control: Radioligand only Total_Binding->Filtration Non_Specific_Binding Control: Radioligand + excess unlabeled competitor Non_Specific_Binding->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Calculate_Specific_Binding Specific Binding = Total - Non-Specific Scintillation_Counting->Calculate_Specific_Binding Competition_Curve Plot % specific binding vs. concentration of LY221501 Calculate_Specific_Binding->Competition_Curve Calculate_Ki Calculate IC50 and convert to Ki using the Cheng-Prusoff equation Competition_Curve->Calculate_Ki

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

LY221501 is identified as an NMDA receptor antagonist. While specific data for this compound is not publicly available, its mechanism of action falls within the well-established pharmacology of this class of drugs. By inhibiting the NMDA receptor, LY221501 would be expected to modulate calcium-dependent signaling pathways that are fundamental to synaptic plasticity and neuronal excitability. The characterization of such a compound would involve a suite of in vitro and in vivo experiments, including electrophysiology and binding assays, to determine its potency, selectivity, and functional effects. Further research and publication of data specific to LY221501 are required to fully elucidate its detailed pharmacological profile.

In-Depth Technical Guide: LY221501, a Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY221501 is a research chemical identified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of LY221501, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. All available quantitative data from preclinical studies are summarized. The guide also visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's function and scientific context.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and depression.[1][2] Consequently, molecules that modulate NMDA receptor function are of significant interest in neuroscience research and drug development. LY221501 is one such molecule, acting as a competitive antagonist at the NMDA receptor.[3] This guide synthesizes the available technical information on LY221501 to serve as a resource for researchers in the field.

Chemical Properties and Structure

LY221501 is a piperidinebutanoic acid derivative. Its fundamental chemical properties are detailed in the table below.

PropertyValueSource
IUPAC Name 4-Piperidinebutanoic acid, 2-carboxy-, (2R-cis)-[3]
CAS Number 145512-35-2[3]
Chemical Formula C10H17NO4[3]
Molecular Weight 215.25 g/mol [3]
Exact Mass 215.1158[3]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
SMILES Code N1--INVALID-LINK--CCCC(=O)O">C@HC(=O)O[3]
InChI Code InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1[3]

**3. Mechanism of Action

LY221501 functions as a competitive antagonist at the NMDA receptor. This means it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca2+ ions, which in turn triggers a variety of downstream signaling cascades. By blocking glutamate binding, LY221501 inhibits this influx and the subsequent intracellular signaling.

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for a competitive antagonist like LY221501.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Depolarization Depolarization AMPA_R->Depolarization Na⁺ influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling LY221501 LY221501 (Competitive Antagonist) LY221501->NMDA_R Blocks Binding Mg_ion Mg²⁺ Block Depolarization->Mg_ion Relieves

NMDA receptor signaling and competitive antagonism.

Quantitative Data

Data regarding the potency of LY221501 as an NMDA receptor antagonist is available from in vitro electrophysiological studies. The key findings are summarized below.

ParameterValueExperimental ConditionSource
Potency vs. pH Potency is influenced by extracellular pH.Cultured rat hippocampal neurons.(Benveniste & Mayer, 1992)

Experimental Protocols

The characterization of LY221501 was performed using whole-cell patch-clamp electrophysiology on cultured rodent hippocampal neurons. The general methodology is outlined below.

Primary Hippocampal Neuron Culture
  • Tissue Dissociation: Hippocampi are dissected from embryonic or neonatal rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension.

  • Plating: Neurons are plated on sterile, poly-L-lysine-coated glass coverslips in a defined culture medium.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a period of 7-21 days to allow for maturation and synapse formation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents flowing through the NMDA receptors in response to agonist application, and the inhibition of these currents by antagonists.

  • Preparation: A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF) solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ.

  • Pipette Filling: The micropipette is filled with an intracellular solution designed to mimic the ionic composition of the neuronal cytoplasm.

  • Giga-seal Formation: The micropipette is carefully guided to the surface of a neuron, and gentle suction is applied to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: The neuron is voltage-clamped at a holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. The antagonist (LY221501) is then co-applied with the agonists to measure the extent of current inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_ephys Electrophysiology cluster_analysis Data Analysis start Dissect Hippocampi dissociate Dissociate Tissue start->dissociate plate Plate Neurons dissociate->plate culture Culture for 7-21 Days plate->culture prepare Prepare Recording Setup culture->prepare patch Achieve Whole-Cell Patch prepare->patch record_agonist Record Agonist-Evoked Currents (NMDA + Glycine) patch->record_agonist apply_antagonist Apply LY221501 record_agonist->apply_antagonist record_inhibition Record Inhibited Currents apply_antagonist->record_inhibition analyze Analyze Current Traces record_inhibition->analyze quantify Quantify Inhibition (e.g., Dose-Response Curve) analyze->quantify

Workflow for electrophysiological characterization of LY221501.

Conclusion

LY221501 is a competitive antagonist of the NMDA receptor, a critical component of excitatory neurotransmission in the brain. The available information, primarily from early in vitro studies, establishes its mechanism of action. However, a comprehensive understanding of its pharmacological profile, including specific potency values, subtype selectivity, and in vivo effects, is limited based on publicly accessible data. Further research would be necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational summary for researchers interested in LY221501 and other NMDA receptor antagonists.

References

An In-Depth Technical Guide to LY 221501: A Competitive NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 221501 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission in the central nervous system. Its investigation has contributed to the understanding of NMDA receptor pharmacology and its potential role in neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound. It includes detailed experimental methodologies for its study and visual representations of its mechanism of action and experimental workflows to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 4-Piperidinebutanoic acid, 2-carboxy-, (2R-cis)-, is a piperidine derivative.[1] Its chemical structure is characterized by a piperidine ring with two carboxylic acid functional groups.

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 4-Piperidinebutanoic acid, 2-carboxy-, (2R-cis)-[1]
Synonyms LY221501, LY-221501
CAS Number 145512-35-2[1]
Chemical Formula C10H17NO4[1]
Molecular Weight 215.25 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO[1]
SMILES N1--INVALID-LINK--CCCC(=O)O">C@HC(=O)O[1]
InChI Key UDPZLTQBSHPQHX-JGVFFNPUSA-N[1]

Mechanism of Action: NMDA Receptor Antagonism

This compound functions as a competitive antagonist at the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor.[2][3] By occupying this site, this compound prevents the conformational change required for channel opening, thereby inhibiting the influx of cations, primarily Ca2+, into the neuron. This blockade of ion flow prevents the downstream signaling cascades that are normally initiated by NMDA receptor activation.

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release Ion_Channel Ion Channel (Blocked) LY221501 This compound LY221501->NMDA_R Competitive Binding Ca_Signal Ca2+ Influx Blocked

Mechanism of this compound as a competitive NMDA receptor antagonist.

Experimental Protocols

The following protocols are based on methodologies commonly used to characterize NMDA receptor antagonists and are adapted from the foundational work of Benveniste and Mayer (1992), which investigated the effects of extracellular pH on the potency of NMDA receptor competitive antagonists, including compounds structurally related to this compound.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure the inhibitory effect of this compound on NMDA-evoked currents in primary neuronal cultures.

Methodology:

  • Cell Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

  • Electrophysiological Recording:

    • After 7-14 days in vitro, transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the neurons with a Mg2+-free extracellular solution containing (in mM): 140 NaCl, 2.5 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

    • Establish whole-cell voltage-clamp recordings using patch pipettes filled with an intracellular solution containing (in mM): 140 CsF, 10 EGTA, and 10 HEPES, pH adjusted to 7.2.

    • Hold the membrane potential at -60 mV.

  • Drug Application:

    • Apply NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

    • After establishing a stable baseline response to the agonist application, co-apply this compound at varying concentrations with the NMDA and glycine solution.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 value for this compound.

Electrophysiology_Workflow start Start: Neuronal Culture setup Whole-Cell Patch Clamp Setup start->setup agonist Apply NMDA + Glycine setup->agonist record_base Record Baseline Current agonist->record_base antagonist Co-apply this compound record_base->antagonist record_drug Record Inhibited Current antagonist->record_drug analyze Data Analysis (IC50) record_drug->analyze end End analyze->end

Experimental workflow for electrophysiological characterization.
Radioligand Binding Assay

This assay determines the binding affinity of this compound to the NMDA receptor complex.

Methodology:

  • Membrane Preparation:

    • Homogenize rodent brain tissue (e.g., cortex or hippocampus) in ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS 19755), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known NMDA receptor antagonist) from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the Ki (inhibitory constant) value for this compound from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

As a competitive antagonist, this compound does not directly modulate downstream signaling pathways. Instead, its primary role is to prevent the initiation of these pathways by blocking NMDA receptor activation. The activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) leads to Ca2+ influx, which in turn activates a multitude of intracellular signaling cascades. These include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway, as well as the production of nitric oxide (NO). These pathways are integral to synaptic plasticity, learning, and memory. By blocking the initial Ca2+ signal, this compound effectively prevents the activation of these downstream effectors.

Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx LY221501 This compound LY221501->NMDA_R Blocks Downstream Downstream Signaling (e.g., CaMKII, PKC, ERK) Ca_Influx->Downstream Plasticity Synaptic Plasticity Learning & Memory Downstream->Plasticity

NMDA receptor downstream signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor. Its well-defined mechanism as a competitive antagonist allows for precise manipulation of NMDA receptor activity in various experimental settings. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of NMDA receptor modulation.

References

The Discovery and Synthesis of LY221501: A Technical Overview of a Putative NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical guide on the discovery and synthesis of LY221501, an NMDA receptor antagonist. Publicly available information on the specific discovery and synthesis of LY221501 by its likely originator, Eli Lilly and Company, is limited. Therefore, this guide has been constructed based on the known chemical structure of LY221501, established principles of medicinal chemistry, general knowledge of NMDA receptor antagonist drug discovery, and synthetic methodologies for structurally related compounds. The experimental protocols and data presented herein are representative examples and should be understood as a general framework for the discovery and synthesis of a compound of this class.

Introduction to LY221501

LY221501 is identified as the chemical entity (2R-cis)-4-Piperidinebutanoic acid, 2-carboxy-, with the Chemical Abstracts Service (CAS) registry number 145512-35-2. Its structural features, particularly the piperidine ring coupled with two carboxylic acid moieties, classify it as a rigid amino acid analog. This structural motif is common among competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, suggesting that LY221501 was likely developed as part of a research program targeting glutamate receptors.

The "LY" designation strongly suggests that the compound originated from the research laboratories of Eli Lilly and Company, a pharmaceutical company with a long history in neuroscience drug discovery. NMDA receptor antagonists are a class of compounds that have been investigated for a wide range of neurological and psychiatric disorders, including epilepsy, ischemic stroke, traumatic brain injury, and depression.

Table 1: Chemical and Physical Properties of LY221501

PropertyValue
IUPAC Name (2R,4S)-4-(3-Carboxypropyl)piperidine-2-carboxylic acid
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS Number 145512-35-2
Stereochemistry (2R, cis)
Predicted LogP -1.5
Predicted pKa Acidic: 3.8, 4.5; Basic: 10.5

The Discovery Process: A Representative Workflow

The discovery of a novel NMDA receptor antagonist like LY221501 would typically follow a structured drug discovery and development pipeline. This process involves target identification and validation, hit identification through screening, lead optimization to improve potency and drug-like properties, and preclinical characterization.

Discovery_Workflow cluster_0 Target Validation cluster_1 Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development T_Validation NMDA Receptor as Therapeutic Target HTS High-Throughput Screening (HTS) of Compound Library T_Validation->HTS Lead_Generation Hit-to-Lead Chemistry HTS->Lead_Generation Fragment_Screening Fragment-Based Screening Fragment_Screening->Lead_Generation SAR Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR DMPK In Vitro DMPK (ADME) Profiling SAR->DMPK Preclinical_Candidate Preclinical Candidate Selection (e.g., LY221501) DMPK->Preclinical_Candidate In_Vivo In Vivo Efficacy and Safety Studies Preclinical_Candidate->In_Vivo Retrosynthesis LY221501 LY221501 ((2R-cis)-4-Piperidinebutanoic acid, 2-carboxy-) Precursor_A Protected Piperidine Dicarboxylic Acid Ester LY221501->Precursor_A Deprotection Precursor_B Substituted Pyridine Dicarboxylic Acid Ester Precursor_A->Precursor_B Stereoselective Hydrogenation Precursor_C Linear Amino Dicarboxylic Acid Derivative Precursor_A->Precursor_C Intramolecular Cyclization NMDAR_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR LY221501 LY221501 LY221501->NMDAR Antagonism Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Activation Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascade->Synaptic_Plasticity

In Vivo Profile of Galunisertib (LY2157299): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Indianapolis, IN – This technical guide provides a comprehensive analysis of the in vivo effects of galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TβRI) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.

Galunisertib has demonstrated significant anti-tumor activity across a range of preclinical cancer models by targeting the TGF-β signaling pathway, a critical driver of tumor progression, immune evasion, and fibrosis.[1][2][3] This guide will detail its mechanism of action, summarize key quantitative in vivo data, and outline the experimental methodologies employed in these studies.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Galunisertib exerts its effects by selectively inhibiting the ATP-binding site of the TβRI (also known as ALK5), preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][3][4] This blockade of the canonical TGF-β pathway leads to the inhibition of a multitude of pro-tumorigenic processes.

The TGF-β signaling cascade plays a pivotal role in cancer by promoting epithelial-to-mesenchymal transition (EMT), enhancing tumor cell migration and invasion, suppressing the host anti-tumor immune response, and contributing to a fibrotic tumor microenvironment.[1][2][5] By inhibiting TβRI, galunisertib effectively reverses these effects, leading to reduced tumor growth and metastasis.[1][6]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta T-beta-RII TβRII TGF-beta->T-beta-RII Binds T-beta-RI TβRI (ALK5) T-beta-RII->T-beta-RI Recruits & Phosphorylates pSmad2/3 pSmad2/3 T-beta-RI->pSmad2/3 Phosphorylates Galunisertib Galunisertib (LY2157299) Galunisertib->T-beta-RI Inhibits Smad_complex Smad2/3-Smad4 Complex pSmad2/3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (EMT, Immunosuppression) Smad_complex->Gene_Transcription Translocates to Nucleus & Regulates Transcription

Diagram 1: Mechanism of action of Galunisertib in the TGF-β signaling pathway.

In Vivo Anti-Tumor Efficacy

Galunisertib has demonstrated robust anti-tumor activity as a single agent and in combination with other therapies in various in vivo models.

Quantitative In Vivo Data Summary
Animal ModelCancer TypeDosing RegimenKey FindingsReference
MX1 Human XenograftBreast Cancer75 mg/kg, BID, oral gavageTumor growth delay of 10.3 ± 4.3 days (p=0.014)[2][6]
Calu6 Human XenograftLung Cancer75 mg/kg, BID, oral gavageTumor growth delay of 8.3 ± 2.6 days (p=0.034)[2][6]
4T1 SyngeneicBreast Cancer75 mg/kg, BID, oral gavageTumor growth delay of 13 ± 2.4 days (p<0.01) and a 4.5-day survival advantage (p=0.01)[2][6]
U87MG Glioblastoma XenograftGlioblastomaNot specifiedModest anti-tumor effect as monotherapy; significant reduction in tumor volume when combined with lomustine[6]
Patient-Derived Xenografts (PDX)VariousNot specifiedVaried response patterns, suggesting influence of the tumor microenvironment. pSMAD2 and TβRI expression correlated with response.[5]
Key Experimental Protocols

Animal Models:

  • Xenograft Models: Human tumor cell lines (e.g., MX1, Calu6, U87MG) were implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2][6] Patient-derived tumor tissues were also implanted to create PDX models, which more closely recapitulate human tumor biology.[5]

  • Syngeneic Models: Murine tumor cell lines (e.g., 4T1) were implanted into immunocompetent mice of the same genetic background (e.g., BALB/c).[2][6] These models are crucial for evaluating the impact of the drug on the tumor immune microenvironment.

Dosing and Administration:

  • Galunisertib (LY2157299 monohydrate) was typically formulated for oral gavage.

  • A common and effective dosing schedule identified in preclinical studies was 75 mg/kg administered twice daily (BID).[2][6] This dosing was established based on pharmacokinetic and pharmacodynamic (PK/PD) modeling to achieve optimal target modulation.[1][2]

Efficacy Endpoints:

  • Tumor Growth Inhibition: Tumor volume was measured regularly using calipers. The primary efficacy endpoint was often tumor growth delay, defined as the difference in time for tumors in the treated versus control groups to reach a predetermined volume.[6]

  • Survival: In some studies, overall survival of the animals was monitored.[6]

  • Pharmacodynamic Biomarkers: Inhibition of the TGF-β pathway was confirmed by measuring the levels of phosphorylated Smad2 (pSmad2) in tumor tissues and peripheral blood mononuclear cells (PBMCs).[1] A correlation between pSmad2 inhibition in tumors and PBMCs supported the use of PBMCs as a surrogate tissue for assessing pharmacodynamic effects.[1]

  • Immunohistochemistry: Tumor tissues were analyzed for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of treatment.[7]

Experimental_Workflow Tumor_Implantation Tumor Cell/Tissue Implantation (Xenograft or Syngeneic) Tumor_Establishment Tumor Establishment (Palpable Tumors) Tumor_Implantation->Tumor_Establishment Randomization Randomization of Animals (Treatment vs. Vehicle) Tumor_Establishment->Randomization Treatment Galunisertib Administration (e.g., 75 mg/kg BID, oral) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis TGI Tumor Growth Inhibition Endpoint_Analysis->TGI Survival Survival Analysis Endpoint_Analysis->Survival Biomarkers Pharmacodynamic & Histological Biomarker Analysis Endpoint_Analysis->Biomarkers

Diagram 2: Generalized experimental workflow for in vivo efficacy studies of Galunisertib.

Impact on the Tumor Microenvironment

A critical aspect of galunisertib's in vivo activity is its ability to modulate the tumor microenvironment. TGF-β is a potent immunosuppressive cytokine. Galunisertib has been shown to reverse TGF-β-mediated immune suppression, leading to an enhanced anti-tumor immune response.[1][2] In preclinical models, treatment with galunisertib was associated with increased infiltration of tumor-infiltrating lymphocytes. Furthermore, galunisertib can inhibit the activation of cancer-associated fibroblasts, which contribute to the desmoplastic stroma that can impede drug delivery and promote tumor growth.

Conclusions

The in vivo data for galunisertib (LY2157299) demonstrate its potential as a therapeutic agent for various cancers. Its ability to inhibit tumor growth, modulate the tumor microenvironment, and act synergistically with other anti-cancer agents provides a strong rationale for its continued clinical development. This technical guide summarizes the key preclinical findings and methodologies that form the basis of our understanding of galunisertib's in vivo effects. Further investigation in clinical settings is ongoing to translate these promising preclinical results into patient benefit.

References

The Potential Therapeutic Applications of Galunisertib (LY2157299): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase, has been investigated for its therapeutic potential across a range of solid tumors. By targeting the TGF-β signaling pathway, a critical regulator of tumor progression, metastasis, and immune evasion, galunisertib has demonstrated preclinical anti-tumor activity and has been evaluated in multiple clinical trials. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to galunisertib. While the clinical development of galunisertib was discontinued by Eli Lilly in January 2020, the extensive research conducted provides valuable insights into the therapeutic targeting of the TGF-β pathway in oncology.

Core Mechanism of Action: Inhibition of TGF-β Signaling

Galunisertib exerts its biological effects by competitively binding to the ATP-binding site of the TGFβRI (also known as ALK5) kinase domain.[1][2][3] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[1][4] The activated SMAD2/3 proteins would otherwise form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of numerous genes involved in cell proliferation, invasion, metastasis, angiogenesis, and immune suppression.[1][4] By blocking this canonical TGF-β pathway, galunisertib effectively abrogates the pro-tumorigenic effects of TGF-β in the tumor microenvironment.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Galunisertib TGF-β Ligand TGF-β Ligand TGFbRII TGFβRII TGF-β Ligand->TGFbRII Binds TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & Binds Galunisertib Galunisertib (LY2157299) Galunisertib->TGFbRI Inhibits Kinase Activity

Caption: TGF-β Signaling Pathway and Mechanism of Galunisertib Action.

Quantitative Preclinical Data

Galunisertib has demonstrated potent and selective inhibition of TGFβRI in various preclinical models. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Kinase and Cell-Based Assay Data
Assay TypeTarget/Cell LineIC50 (nM)Reference
Kinase AssayTGFβRI (ALK5)56[2]
Cell-Based AssayMv1Lu (p3TP-Lux reporter)250[5]
Proliferation AssayNIH3T3 (TGF-β stimulated)400[5]
SMAD2 Phosphorylation4T1-LP (murine breast cancer)1765[5]
SMAD2 PhosphorylationEMT6-LM2 (murine breast cancer)894[5]
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
4T1 (syngeneic breast cancer)Galunisertib75 mg/kg, BIDSignificant[5]
MX1 (human breast cancer xenograft)Galunisertib75 mg/kg, BIDSignificant[5]
Calu6 (human lung cancer xenograft)Galunisertib75 mg/kg, BIDSignificant[5]
U87MG (glioblastoma xenograft)Galunisertib + LomustineNot SpecifiedSignificant (combination)[5]

Clinical Trial Data Overview

Galunisertib has been evaluated in several clinical trials for various malignancies, both as a monotherapy and in combination with other agents.

Table 3: Selected Clinical Trial Results
IndicationPhaseTreatmentKey OutcomesReference
Hepatocellular Carcinoma (HCC)IIGalunisertib + SorafenibMedian TTP: 4.1 months; Median OS: 18.8 months.[6]
Hepatocellular Carcinoma (HCC)PilotGalunisertib + SBRTDisease Control Rate: 53%; 2 confirmed partial responses.[7]
Malignant GliomaIb/IIaGalunisertib + Temozolomide/RadiotherapyWell-tolerated combination.[8]
Pancreatic CancerIIGalunisertib + GemcitabineMedian OS: 8.9 months (vs. 7.1 months with gemcitabine alone).[8]

It is important to note that despite these findings, the development of galunisertib was ultimately discontinued.[4]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of galunisertib.

SMAD Phosphorylation Assay (Western Blot)

Objective: To determine the inhibitory effect of galunisertib on TGF-β-induced SMAD2 phosphorylation.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., 4T1-LP or EMT6-LM2) in appropriate media and allow them to adhere overnight.

  • Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of galunisertib (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the media and incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-SMAD2 (pSMAD2) and total SMAD2. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and express pSMAD2 levels relative to total SMAD2.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of galunisertib on cancer cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach.

  • Treatment: Treat cells with a range of galunisertib concentrations, with or without TGF-β stimulation, for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of galunisertib in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Calu6 or MX1) into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer galunisertib (e.g., 75 mg/kg, BID) or vehicle control via oral gavage for a defined period.

  • Endpoint: Continue treatment and tumor monitoring until a predetermined endpoint is reached (e.g., tumor volume limit or study duration).

  • Data Analysis: Compare tumor growth rates between the treatment and control groups to determine the percentage of tumor growth inhibition.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Functional & Molecular Assays cluster_invivo In Vivo Xenograft Model start_invitro Select Cancer Cell Line culture Cell Culture & Seeding start_invitro->culture treatment Treat with Galunisertib (± TGF-β) culture->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation migration Migration/Invasion Assay treatment->migration smad SMAD Phosphorylation Assay (Western Blot) treatment->smad start_invivo Select Xenograft Model implantation Tumor Cell Implantation start_invivo->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize into Treatment Groups monitoring->randomization administration Administer Galunisertib (or Vehicle) randomization->administration endpoint Monitor until Study Endpoint administration->endpoint

Caption: Generalized Experimental Workflow for Galunisertib Evaluation.

Conclusion

Galunisertib has served as a pivotal tool in understanding the therapeutic potential of targeting the TGF-β signaling pathway in cancer. The comprehensive preclinical and clinical data, though not leading to regulatory approval, provide a rich resource for the ongoing development of novel TGF-β inhibitors and combination therapies. The methodologies outlined in this guide offer a framework for the continued investigation of this critical oncogenic pathway.

References

The Safety and Toxicity Profile of Ralimetinib (LY222851): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the non-clinical and clinical safety evaluation of the p38 MAPK inhibitor, Ralimetinib (LY222851), intended for researchers, scientists, and drug development professionals.

Introduction

Ralimetinib (also known as LY222851) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is implicated in the cellular response to stress and plays a crucial role in the production of pro-inflammatory cytokines, cell proliferation, and survival.[1] Its dysregulation is associated with various diseases, including cancer. Ralimetinib was developed by Eli Lilly and Company to target this pathway for potential therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the publicly available safety and toxicity data for Ralimetinib, compiled from preclinical and clinical studies.

Mechanism of Action

Ralimetinib is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[1] It functions by competitively binding to the ATP-binding pocket of the p38 MAPK enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibition leads to a reduction in the production of inflammatory cytokines and can induce apoptosis in cancer cells, as well as potentially enhance the efficacy of other chemotherapeutic agents.[3]

Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of intervention by Ralimetinib.

p38_MAPK_Pathway Stress Cellular Stress (e.g., UV, Osmotic Shock, Cytokines) MAPKKK MAPKKK (e.g., MEKK1/4, TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Response Cellular Responses (Inflammation, Apoptosis, Proliferation) Downstream->Response Ralimetinib Ralimetinib (LY222851) Ralimetinib->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Ralimetinib.

Preclinical Safety and Toxicology

Detailed quantitative data from preclinical toxicology studies for Ralimetinib, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values from animal studies, are not extensively available in the public domain. Preclinical studies have demonstrated the in vivo efficacy of Ralimetinib in various human cancer xenograft models, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[1] An integrated preclinical pharmacokinetic and pharmacodynamic modeling approach was used to determine the human targeted exposure needed for efficacy.[1] However, specific details of the safety pharmacology, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies have not been publicly released.

Clinical Safety and Tolerability

The primary source of clinical safety data for Ralimetinib comes from a first-in-human, Phase I dose-escalation study (NCT01463298).[1] This study evaluated the safety, tolerability, and pharmacokinetics of Ralimetinib in patients with advanced cancer.

Experimental Protocol: Phase I Study (NCT01463298)

The study followed a 3+3 dose-escalation design.[1] Eighty-nine patients with advanced solid tumors were enrolled across 11 dose levels, ranging from 10 mg to 560 mg, administered orally every 12 hours for 14 days in a 28-day cycle.[1] The study also included a cohort receiving Ralimetinib in combination with tamoxifen.[1] Safety assessments were conducted throughout the study, with dose-limiting toxicities (DLTs) being the primary determinant for dose escalation. DLTs were defined as specific hematological and non-hematological toxicities of grade 3 or higher that were considered possibly related to the study drug.[4]

Below is a workflow diagram for the dose-escalation phase of the clinical trial.

dose_escalation_workflow Start Start: Enroll 3 Patients at Dose Level 'n' DLT_check Observe for DLTs in Cycle 1 Start->DLT_check No_DLT 0/3 Patients with DLT DLT_check->No_DLT No DLTs One_DLT 1/3 Patients with DLT DLT_check->One_DLT 1 DLT Two_or_more_DLT ≥2/3 Patients with DLT DLT_check->Two_or_more_DLT ≥2 DLTs Escalate Escalate to Dose Level 'n+1' No_DLT->Escalate Expand_cohort Enroll 3 more Patients at Dose Level 'n' One_DLT->Expand_cohort MTD Dose Level 'n-1' is the Maximum Tolerated Dose (MTD) Two_or_more_DLT->MTD Re_evaluate Re-evaluate DLTs in 6 Patients Expand_cohort->Re_evaluate One_of_six_DLT ≤1/6 Patients with DLT Re_evaluate->One_of_six_DLT ≤1 DLT in total Two_or_more_of_six_DLT ≥2/6 Patients with DLT Re_evaluate->Two_or_more_of_six_DLT ≥2 DLTs in total One_of_six_DLT->Escalate Two_or_more_of_six_DLT->MTD

Caption: 3+3 Dose-escalation workflow for the Phase I clinical trial of Ralimetinib.

Adverse Events

The most frequently reported adverse events possibly related to Ralimetinib in the Phase I study were generally mild to moderate in severity.[1]

Table 1: Most Common Treatment-Related Adverse Events in the Phase I Study of Ralimetinib

Adverse Event
Rash
Fatigue
Nausea
Constipation
Pruritus (itching)
Vomiting
Anorexia
Tremor
Dizziness

Source: Adapted from Patnaik A, et al. Clin Cancer Res. 2016.[1][5]

Dose-Limiting Toxicities and Maximum Tolerated Dose

The initial maximum tolerated dose (MTD) was determined to be 420 mg twice daily.[4] However, due to the frequency of intolerable side effects at this dose, including tremor, dizziness, and rash, the MTD was subsequently revised.[4]

Table 2: Dose-Limiting Toxicities and MTD Determination

Dose Level Key Toxicities Observed DLTs MTD Decision
420 mg BID High frequency of grade 1/2 tremor (28.6%), dizziness (23.8%), and DLT-equivalent rash (22.2%)[4] Not explicitly stated as DLTs leading to MTD in the primary publication, but described as intolerable side effects.[4] Initially declared MTD, but later revised due to tolerability.[4]
300 mg BID Grade 3 rash (in one patient when combined with tamoxifen).[4] Yes (in combination therapy)[4] Recommended Phase II dose as a single agent and in combination with tamoxifen.[1][4]

BID: Bis in die (twice a day)

Safety Findings from Phase Ib/II Study (NCT01663857)

A randomized, double-blind, placebo-controlled Phase Ib/II study evaluated Ralimetinib in combination with gemcitabine and carboplatin in women with recurrent platinum-sensitive ovarian cancer. In this study, the safety profile of the combination therapy was largely consistent with the chemotherapy backbone alone. However, it was noted that Grade 3/4 elevated alanine aminotransferase (ALT) was more common in the Ralimetinib arm.

Summary and Conclusion

The available safety data for Ralimetinib (LY222851), primarily from a Phase I clinical trial, suggest that the compound has an acceptable safety and tolerability profile at the recommended Phase II dose of 300 mg twice daily.[1] The most common adverse events are manageable and include rash, fatigue, and gastrointestinal symptoms.[1] Dose-limiting toxicities were observed at higher doses, leading to the establishment of the MTD.

A significant gap in the publicly available information is the lack of detailed preclinical toxicology data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity. For a complete and comprehensive understanding of the safety and toxicity profile of Ralimetinib, access to the full non-clinical dataset would be required. Researchers and drug development professionals should consider the currently available clinical safety data in the context of this data gap when evaluating the potential of Ralimetinib and other p38 MAPK inhibitors.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY221501 (Galunisertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY221501, also known as galunisertib (or LY2157299 monohydrate), is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase.[1] The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune surveillance.[2] In the context of oncology, dysregulation of this pathway is frequently implicated in tumor progression, metastasis, and the development of an immunosuppressive tumor microenvironment.[1][3] Galunisertib abrogates the canonical TGF-β signaling cascade by specifically preventing the phosphorylation of SMAD2.[1] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of galunisertib, compiled from preclinical and clinical data, to support ongoing research and development efforts in this area.

Pharmacokinetics

The pharmacokinetic profile of galunisertib has been characterized in both preclinical animal models and human clinical trials. These studies reveal rapid absorption and a predictable exposure-dose relationship.

Preclinical Pharmacokinetics in Animal Models

Preclinical evaluation in animal models, such as mice, has been instrumental in defining the initial dose-exposure relationship and informing the design of first-in-human studies.

Table 1: Preclinical Pharmacokinetic Parameters of Galunisertib in Mice

Parameter75 mg/kg Oral Dose150 mg/kg Oral Dose
Cmax (µg/mL) 3.1119.01
AUC (µg·h/mL) 3.3315.48

Data sourced from preclinical studies in mice.

Clinical Pharmacokinetics in Human Subjects

Phase 1 clinical trials in patients with advanced cancers have provided robust data on the pharmacokinetic profile of galunisertib in humans. The drug exhibits rapid absorption with peak plasma concentrations achieved within a few hours of oral administration.[4][5] The elimination half-life is approximately 8-9 hours, supporting a twice-daily dosing regimen.[4][6] Population pharmacokinetic modeling has been employed to further characterize the drug's behavior and identify potential sources of variability.[5]

Table 2: Clinical Pharmacokinetic Parameters of Galunisertib in a Phase 1 Dose-Escalation Study (Part A)

Dose Cohort (Total Daily Dose)nCmax,ss (ng/mL) (Median [Range])Tmax,ss (h) (Median [Range])AUC(0-τ),ss (ng·h/mL) (Median [Range])t1/2 (h) (Mean ± SD)
40 mg 3118 (87.7 - 149)1.0 (0.5 - 2.0)499 (385 - 693)8.3 ± 1.5
80 mg 4247 (165 - 329)1.8 (1.0 - 4.0)1160 (741 - 1580)8.1 ± 2.4
160 mg 15564 (228 - 1180)2.0 (0.5 - 6.0)2780 (1040 - 6120)7.7 ± 2.9
240 mg 6788 (494 - 1540)2.0 (1.0 - 4.0)4255 (2570 - 8630)8.9 ± 3.1
300 mg 91080 (486 - 2240)1.5 (1.0 - 4.0)5860 (2480 - 13400)8.5 ± 2.7

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUC(0-τ),ss: Area under the plasma concentration-time curve over the dosing interval at steady state; t1/2: Elimination half-life. Data from a Phase 1 study in patients with advanced cancer.[4]

A population pharmacokinetic analysis incorporating data from 297 individuals determined the mean apparent clearance of galunisertib to be 38 L/h and the steady-state volume of distribution to be 210 L.[4][5] Notably, co-administration with enzyme-inducing anti-epileptic drugs or proton pump inhibitors did not significantly affect the pharmacokinetics of galunisertib.[4]

Pharmacodynamics

The pharmacodynamic activity of galunisertib is primarily assessed by measuring the inhibition of its direct target, the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator in the TGF-β signaling pathway.

Preclinical Pharmacodynamics

In preclinical tumor models, galunisertib demonstrated a dose-dependent inhibition of pSMAD2 in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[7] This provided a crucial link between drug exposure and target engagement.

Table 3: Preclinical Pharmacodynamic Parameters of Galunisertib

ParameterTumor TissuePeripheral Blood Mononuclear Cells (PBMCs)
IC50 for pSMAD inhibition (µM) 0.7191.96
Imax for pSMAD inhibition (%) 8694.7

IC50: Half-maximal inhibitory concentration; Imax: Maximum inhibition. Data from preclinical tumor models.[7]

Clinical Pharmacodynamics

In the Phase 1 clinical trial, changes in pSMAD2 levels in PBMCs were utilized as a pharmacodynamic biomarker to confirm target engagement in patients.[4] A reduction in pSMAD2 was observed in a significant proportion of patients receiving galunisertib.[4] For instance, in a cohort of 14 patients, 9 (64%) exhibited a reduction in pSMAD2 levels during the initial 14 days of treatment.[4] This inhibition of pSMAD2 was sustained even when plasma concentrations of galunisertib were low or undetectable, suggesting a durable pharmacodynamic effect.[4]

Signaling Pathway and Mechanism of Action

Galunisertib exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[2] This phosphorylation event activates the kinase activity of TGF-βRI, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] Phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes that contribute to tumorigenesis.[2] Galunisertib directly inhibits the kinase activity of TGF-βRI, thereby preventing the phosphorylation of SMAD2 and blocking the downstream signaling cascade.[1]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand TGFbRII TGF-beta RII TGF-beta Ligand->TGFbRII 1. Binding TGFbRI TGF-beta RI (ALK5) TGFbRII->TGFbRI SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 3. Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc pSMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation Galunisertib Galunisertib (LY221501) Galunisertib->TGFbRI Inhibition Gene_transcription Target Gene Transcription SMAD_complex_nuc->Gene_transcription 6. Transcriptional Regulation

Figure 1: TGF-β Signaling Pathway and Mechanism of Galunisertib Action.

Experimental Protocols

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis are typically collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. Plasma is separated by centrifugation and stored at -70°C or lower until analysis.

Plasma concentrations of galunisertib are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

PK_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Dosing Drug Administration (Galunisertib) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -70°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS Concentration_Time_Data Plasma Concentration-Time Data LC_MS_MS->Concentration_Time_Data PK_Analysis Non-Compartmental Analysis (e.g., WinNonlin) Concentration_Time_Data->PK_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Parameters

Figure 2: Experimental Workflow for Pharmacokinetic Analysis.
Pharmacodynamic Analysis: pSMAD2 Quantification in PBMCs by ELISA

Peripheral blood mononuclear cells are isolated from whole blood using density gradient centrifugation, a standard method for separating PBMCs from other blood components.

  • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of PBMCs will be visible at the plasma-density gradient medium interface.

  • Carefully aspirate the PBMC layer and transfer to a new tube.

  • Wash the isolated PBMCs with PBS and centrifuge to pellet the cells. Repeat the wash step.

  • The final PBMC pellet can be used for subsequent analysis.

The quantification of pSMAD2 in PBMC lysates is performed using a sandwich enzyme-linked immunosorbent assay (ELISA). The following is a representative protocol based on commercially available kits.

  • Cell Lysis: Lyse the isolated PBMC pellets using a specialized cell lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for total SMAD2.

  • Sample Incubation: Add the PBMC lysates to the wells and incubate to allow the capture antibody to bind to all SMAD2 protein (both phosphorylated and non-phosphorylated).

  • Washing: Wash the plate to remove unbound cellular components.

  • Detection Antibody Incubation: Add a detection antibody that specifically recognizes the phosphorylated form of SMAD2 (pSMAD2). Incubate to allow the detection antibody to bind to the captured pSMAD2.

  • Washing: Wash the plate to remove any unbound detection antibody.

  • Enzyme Conjugate Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked) that binds to the detection antibody.

  • Washing: Wash the plate to remove any unbound enzyme conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme into a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of pSMAD2 in the sample.

  • Normalization: To account for variations in cell number and total SMAD2 protein levels, the pSMAD2 signal is often normalized to the total SMAD2 protein level, which is measured in parallel using a similar ELISA setup but with a detection antibody that recognizes total SMAD2.

pSMAD2_ELISA_Workflow PBMC_Isolation PBMC Isolation from Whole Blood (Density Gradient Centrifugation) Cell_Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) PBMC_Isolation->Cell_Lysis Sample_Incubation Incubate with PBMC Lysate Cell_Lysis->Sample_Incubation Plate_Coating Plate Coated with Total SMAD2 Capture Antibody Wash1 Wash Sample_Incubation->Wash1 Detection_Ab Add pSMAD2-specific Detection Antibody Wash1->Detection_Ab Wash2 Wash Detection_Ab->Wash2 Enzyme_Conjugate Add Enzyme-Conjugated Secondary Antibody Wash2->Enzyme_Conjugate Wash3 Wash Enzyme_Conjugate->Wash3 Substrate Add Chromogenic Substrate Wash3->Substrate Readout Measure Absorbance Substrate->Readout Normalization Normalize to Total SMAD2 Readout->Normalization

Figure 3: Experimental Workflow for pSMAD2 Quantification by ELISA.

Conclusion

LY221501 (galunisertib) is a TGF-βRI kinase inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates rapid oral absorption and dose-proportional exposure. The pharmacodynamic effect, measured by the inhibition of pSMAD2 in surrogate tissues like PBMCs, confirms target engagement and provides a valuable biomarker for clinical development. The established PK/PD relationship has been crucial in defining a safe and effective dosing regimen for ongoing clinical investigations. This technical guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of galunisertib, which is essential for the continued exploration of its therapeutic potential in oncology and other diseases driven by aberrant TGF-β signaling.

References

Methodological & Application

Application Notes and Protocols for LY2109761 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LY2109761, a potent dual inhibitor of Transforming Growth Factor-β (TGF-β) receptor type I (TβRI) and type II (TβRII), in cell culture experiments. Detailed protocols for common assays and quantitative data on its activity are presented to facilitate experimental design and execution.

Introduction

LY2109761 is a small molecule inhibitor that selectively targets the kinase domains of both TβRI and TβRII.[1] The TGF-β signaling pathway plays a crucial role in a variety of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and fibrosis. LY2109761 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade.[2][3] These notes provide protocols for investigating the effects of LY2109761 on cell viability, migration, and invasion, as well as for confirming its mechanism of action via Western blotting.

Data Presentation

Quantitative Data Summary

The following table summarizes the inhibitory activity of LY2109761 from various studies. This data is intended to serve as a reference for determining appropriate working concentrations for your specific cell lines and assays.

ParameterValueCell Line/SystemReference
Ki (TβRI) 38 nMCell-free assay[1][4]
Ki (TβRII) 300 nMCell-free assay[1][4]
IC50 (TβRI) 69 nMEnzymatic assay[5]
Growth Inhibition ~33% at 2 µML3.6pl/GLT (Pancreatic Cancer)[6]
Growth Inhibition ~73% at 20 µML3.6pl/GLT (Pancreatic Cancer)[6]
Cytotoxicity Cytotoxic at 8, 16, 32 µMHepG2 (Hepatocellular Carcinoma)
Migration Inhibition Significant at 0.01 µMHepG2 (Hepatocellular Carcinoma)
Invasion Inhibition Significant at 0.01 µMHepG2 (Hepatocellular Carcinoma)

Experimental Protocols

Preparation of LY2109761 Stock Solution

Materials:

  • LY2109761 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • LY2109761 is soluble in DMSO.[3][5] To prepare a 10 mM stock solution, dissolve 4.42 mg of LY2109761 (MW: 441.53 g/mol ) in 1 mL of DMSO.[1]

  • Warm gently and sonicate if necessary to ensure complete dissolution.[6]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for up to a year.[4]

  • When preparing working solutions, the final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[5]

Cell Viability/Cytotoxicity Assay (CCK-8)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LY2109761 stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of LY2109761 in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the prepared LY2109761 dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Transwell Migration and Invasion Assay

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cells of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Matrigel (for invasion assay)

  • LY2109761 stock solution

  • Cotton swabs

  • Methanol or 70% ethanol for fixation

  • Crystal Violet staining solution

Protocol:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 30 minutes to allow for solidification. For migration assays, this step is omitted.

  • Culture cells to sub-confluency and then serum-starve overnight.

  • Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of LY2109761 or vehicle control.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubate for an appropriate duration (e.g., 12-48 hours) at 37°C and 5% CO2.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol or 70% ethanol for 10-15 minutes.

  • Stain the fixed cells with Crystal Violet solution for 15-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to dry and then count the stained cells in several random fields under a microscope.

Western Blot for Phospho-Smad2 (p-Smad2)

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • LY2109761 stock solution

  • Recombinant human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of LY2109761 or vehicle control for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation. Include a non-stimulated control group.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total Smad2 and a loading control protein.

Mandatory Visualization

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII 1. Ligand Binding TBRI TβRI TBRII->TBRI 2. Receptor Dimerization & TβRI Phosphorylation Smad2_3 Smad2/3 TBRI->Smad2_3 3. Smad2/3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Proliferation, Migration) Smad_complex->Transcription 5. Nuclear Translocation & Transcriptional Regulation LY221501 LY2109761 LY221501->TBRI Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of LY2109761.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Desired Confluency Prepare_LY 2. Prepare LY2109761 Working Solutions Treat_Cells 3. Treat Cells with LY2109761 (and TGF-β if applicable) Prepare_LY->Treat_Cells Viability 4a. Cell Viability (CCK-8) Treat_Cells->Viability Migration 4b. Migration/Invasion (Transwell) Treat_Cells->Migration Western 4c. Protein Analysis (Western Blot) Treat_Cells->Western Analyze_Data 5. Data Acquisition & Analysis Viability->Analyze_Data Migration->Analyze_Data Western->Analyze_Data

Caption: General experimental workflow for cell culture studies with LY2109761.

References

Application Notes and Protocols for LY 221501 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of LY 221501, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for in vitro research applications. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Introduction

This compound is a chemical compound used in neuroscience research to study the function of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. As a competitive antagonist, this compound binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by glutamate. Proper preparation of this compound solutions is paramount for accurate and reliable in vitro experimental outcomes.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Synonyms LY221501, LY-221501
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [1]
Appearance Solid powder[1]
Purity >98%
Solubility Soluble in DMSO[1]
Storage of Solid Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C[1]
Storage of Stock Solution Short-term at -20°C; Long-term at -80°C

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials (amber or covered in foil)

  • Calibrated analytical balance

  • Sterile, precision pipettes and tips

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.15 mg of this compound.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (215.25 g/mol ) * (1000 mg/g) = 2.15 mg/mL

  • Dissolution: Aseptically transfer the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 2.15 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Sterilization (Optional): For experiments requiring stringent sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium. The effective concentration of NMDA receptor antagonists in in vitro studies can range from nanomolar to micromolar, depending on the cell type and experimental design.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. This ensures accuracy and minimizes the concentration of DMSO in the final culture medium (typically ≤ 0.1%).

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration.

  • Final Application: Add the appropriate volume of the final working solution to your cell culture wells. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a parallel set of cultures.

Visualization of Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway

This compound acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates the canonical NMDA receptor signaling pathway, which is inhibited by this compound.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Co-agonist Binds LY221501 This compound (Antagonist) LY221501->NMDAR Inhibits Ion_channel Ion Channel Opening NMDAR->Ion_channel Activates Depolarization Membrane Depolarization Mg_block Mg2+ Block Relief Depolarization->Mg_block Mg_block->Ion_channel Ca_influx Ca2+ Influx Ion_channel->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream

Caption: NMDA receptor activation and inhibition by this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for utilizing this compound in cell-based assays.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Medium prep_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with This compound or Vehicle cell_culture->treatment prep_working->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Downstream Assay (e.g., Viability, Signaling) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: General workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for LY2157299 (Galunisertib) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[1][2] TGF-β signaling is a critical pathway in various physiological and pathological processes, including cell growth, differentiation, and immune regulation. Dysregulation of this pathway is implicated in the progression of cancer and fibrotic diseases. In cancer, TGF-β can promote tumor growth, invasion, and metastasis while suppressing the host's anti-tumor immune response.[3][4] In fibrotic diseases, TGF-β is a key driver of excessive extracellular matrix deposition. These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of LY2157299 in various rodent models of cancer and fibrosis.

Mechanism of Action

LY2157299 competitively inhibits the ATP-binding site of the TGF-βRI kinase domain.[5] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3][5][6] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI, in turn, phosphorylates SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and extracellular matrix production. By blocking the kinase activity of TGF-βRI, LY2157299 effectively abrogates this signaling cascade.[3][4]

Data Presentation: LY2157299 Dosage in Rodent Models

The following tables summarize the dosages of LY2157299 used in various published preclinical studies in mouse and rat models of cancer and fibrosis.

Table 1: LY2157299 (Galunisertib) Dosage in Rodent Cancer Models

Rodent ModelCancer TypeDosageAdministration RouteKey Findings
Mouse (Syngeneic)4T1 Murine Breast Cancer75 mg/kg, twice dailyOral GavageInhibition of tumor growth and metastasis.[3][5]
Mouse (Xenograft)MX1 Human Breast Cancer75 mg/kg, twice dailyOral GavageSignificant tumor growth delay.[3][5]
Mouse (Xenograft)Calu6 Human Lung Cancer75 mg/kg, twice dailyOral GavageTumor growth delay.[3][5]
Mouse (Xenograft)U87MG Human Glioblastoma25 mg/kg, daily (in combination)Oral GavageEnhanced anti-tumor effect when combined with lomustine.[3][5]
Mouse (Syngeneic)EMT6-LM2 Murine Breast Cancer2.7, 8.3, 25, 75, 150 mg/kg (single)Oral GavageDose-dependent inhibition of pSMAD in tumors.[3][5]
Mouse (PDX)Ovarian Cancer75 mg/kg, twice daily for 14 daysOral GavageInhibition of tumor growth and ascites development.[7][8]
Mouse (NSG)Neuroblastoma75 mg/kg, twice dailyOral GavageEnhanced anti-neuroblastoma effect with dinutuximab and NK cells.[6]

Table 2: LY2157299 (Galunisertib) Dosage in Rodent Fibrosis Models

Rodent ModelFibrosis ModelDosageAdministration RouteKey Findings
RatCarbon Tetrachloride (CCl4)-induced Liver Fibrosis2.3 µmol/kg (encapsulated), 3x/week for 2 weeksIntraperitoneal InjectionReduction of liver fibrosis.[9]
RatCarbon Tetrachloride (CCl4)-induced Liver Fibrosis150 mg/kg (free drug), 3x/week for 2 weeksIntraperitoneal InjectionAssessment of free drug safety.[9]
MouseCarbon Tetrachloride (CCl4)-induced Liver CirrhosisLow, Middle, and High doses (from week 5-8)Not specifiedDose-dependent prevention of liver fibrosis and promotion of regeneration.[10][11]
RatToxicology Study (Cardiovascular)50 mg/kg (No-Observed-Effect Level)Oral (intermittent)Established a safe intermittent dosing schedule.[12]

Experimental Protocols

Protocol 1: Evaluation of LY2157299 Antitumor Efficacy in a Mouse Xenograft Model

Objective: To assess the in vivo antitumor activity of LY2157299 in a subcutaneous tumor model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NMRI nu/nu or NSG)

  • Human cancer cell line (e.g., Calu6, MX1)

  • Matrigel (or similar basement membrane matrix)

  • LY2157299 (Galunisertib)

  • Vehicle solution (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam, 0.085% PVP C-30)[7]

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Preparation: Culture human cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Treatment Group: Prepare a suspension of LY2157299 in the vehicle solution. Administer the specified dose (e.g., 75 mg/kg) orally via gavage twice daily.[3][7]

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Efficacy Assessment: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured as a primary endpoint. Tumors can also be processed for pharmacodynamic (e.g., pSMAD analysis) and histological analysis.

Protocol 2: Induction of Liver Fibrosis in Rats with Carbon Tetrachloride (CCl4) and Treatment with LY2157299

Objective: To evaluate the anti-fibrotic efficacy of LY2157299 in a rat model of chemically-induced liver fibrosis.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or other suitable vehicle for CCl4)

  • LY2157299 (Galunisertib)

  • Saline solution (0.9% NaCl)

  • Intraperitoneal injection needles and syringes

Procedure:

  • Induction of Liver Fibrosis:

    • Prepare a 40% solution of CCl4 in olive oil.

    • Administer the CCl4 solution to the rats via intraperitoneal injection at a dose of 500 µL/100 g body weight, three times a week for a specified duration (e.g., 2 weeks) to induce hepatic fibrosis.[9]

  • Treatment Groups:

    • Control Group: Administer vehicle (e.g., olive oil) injections.

    • Fibrosis Group (Vehicle Treatment): Administer CCl4 as described above, followed by treatment with the vehicle for LY2157299 (e.g., saline).

    • Fibrosis Group (LY2157299 Treatment): Administer CCl4 as described above. After the induction period, begin treatment with LY2157299.

  • Drug Administration:

    • Dissolve or suspend LY2157299 in a suitable vehicle (e.g., saline).

    • Administer the specified dose (e.g., 2.3 µmol/kg) via intraperitoneal injection three times a week for a defined treatment period (e.g., 2 weeks).[9]

  • Efficacy Assessment:

    • Monitor animal health and body weight throughout the study.

    • At the end of the treatment period, euthanize the animals and collect liver tissue and blood samples.

  • Endpoint Analysis:

    • Histology: Fix liver tissue in formalin and embed in paraffin. Stain sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

    • Biochemical Analysis: Measure liver function enzymes (e.g., ALT, AST) in serum. Determine hydroxyproline content in liver tissue as a quantitative measure of collagen.

    • Molecular Analysis: Analyze the expression of fibrotic markers (e.g., α-SMA, Col1a1) and TGF-β signaling components (e.g., pSMAD2/3) in liver lysates by Western blotting or qPCR.

Mandatory Visualizations

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and Inhibition by LY2157299 cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Proliferation, etc.) SMAD_complex->Transcription Translocates & Regulates LY2157299 LY2157299 (Galunisertib) LY2157299->TGFbRI Inhibits Experimental_Workflow General Experimental Workflow for In Vivo Efficacy Studies start Start animal_model Rodent Model Selection (e.g., Mouse Xenograft, Rat Fibrosis Model) start->animal_model disease_induction Disease Induction (e.g., Tumor Inoculation, CCl4 Administration) animal_model->disease_induction randomization Randomization into Treatment and Control Groups disease_induction->randomization treatment LY2157299 Administration (Specified Dose and Schedule) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection and Analysis (Histology, Biochemistry, Molecular Biology) endpoint->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation

References

Application Notes and Protocols for LY2157299 (Galunisertib) in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various pathologies, making it a key target for therapeutic intervention. Emerging evidence indicates that TGF-β signaling can modulate the expression and function of various ion channels, thereby influencing the electrophysiological properties of cells. These application notes provide a comprehensive guide for utilizing LY2157299 in patch clamp electrophysiology studies to investigate its effects on ion channel function.

Mechanism of Action

LY2157299 acts as a competitive inhibitor of the ATP-binding site of the TGF-βRI (also known as ALK5), preventing the phosphorylation of downstream SMAD2 proteins and thereby blocking the canonical TGF-β signaling pathway.[3] Beyond the canonical SMAD pathway, TGF-β signaling can also activate non-canonical pathways, including various mitogen-activated protein kinase (MAPK) pathways such as ERK, JNK, and p38 MAPK.[4][5] Interestingly, studies have shown that the modulation of some ion channels by TGF-β is independent of the SMAD pathway and relies on these non-canonical signaling cascades.[5]

Applications in Patch Clamp Electrophysiology

Patch clamp electrophysiology is the gold-standard technique for studying the function of ion channels with high temporal and voltage resolution. The use of LY2157299 in this context allows for the precise investigation of the role of TGF-βRI signaling in regulating the activity of specific ion channels. Potential applications include:

  • Characterizing the effects of TGF-βRI inhibition on neuronal excitability: Investigating how LY2157299 alters action potential firing, resting membrane potential, and input resistance in various neuron types.

  • Dissecting the modulation of specific ion currents: Quantifying the impact of LY2157299 on the amplitude, kinetics, and voltage-dependence of sodium, potassium, calcium, and other ion channels.

  • Elucidating the signaling pathways involved: Combining LY2157299 with other pharmacological tools to determine whether the observed electrophysiological effects are mediated by SMAD-dependent or non-SMAD-dependent pathways.

  • Screening for off-target effects: Assessing the specificity of LY2157299 by examining its effects on a wide range of ion channels.

  • Evaluating therapeutic potential: Studying the ability of LY2157299 to reverse pathological changes in ion channel function in disease models.

Data Presentation

The following tables summarize the known effects of TGF-β signaling modulation on key ion channel parameters. While direct quantitative data for LY2157299 is still emerging, the data presented for TGF-β1 and other TGF-βRI inhibitors provide a strong basis for designing and interpreting experiments with LY2157299.

Table 1: Effects of TGF-β1 on Voltage-Gated Sodium Channel (VGSC) Properties in Cortical Neurons [5]

ParameterControlTGF-β1 (10 ng/mL, 24h)Fold Change
Peak Current Density (pA/pF)-55.2 ± 4.7-85.6 ± 7.3~1.55
V1/2 of Activation (mV)-33.5 ± 1.2-28.9 ± 1.1N/A (Depolarizing shift)
Nav1.3 Protein ExpressionNormalized to 12.1 ± 0.32.1

Table 2: Effects of TGF-β1 on Ion Channel Properties in Neonatal Rat Cardiac Myocytes [6]

ParameterControlTGF-β1Percent Change
Inward Rectifier K+ Current (IKin) Density--↓ 50%
Outward Sustained K+ Current (IKsus) Density--↓ 50%
Available Na+ Current (INa) at -80 mV--↓ 80%
Maximum Na+ Current (Imax)--↓ 30%
V1/2 of Inactivation (mV)--7 mV shiftN/A (Hyperpolarizing shift)
Maximum Intramembrane Charge Movement (Qmax)--↓ 60%
Na+ Channel Principal Subunit Expression--↓ 50%

Table 3: Effects of a TGF-βRI Inhibitor (SB431542) on Cardiac Myofibroblast Electrophysiology

ParameterControlSB431542 (10 µM, 24-48h)
Reversal Potential-Hyperpolarizing shift of 21.5 ± 3.7 mV
Transmembrane Currents-Decreased

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch clamp experiment to investigate the effects of LY2157299 on neuronal ion channels.

Solution Preparation

LY2157299 Stock Solution: LY2157299 is soluble in organic solvents like DMSO.[1]

  • Prepare a 10 mM stock solution of LY2157299 in 100% DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

Artificial Cerebrospinal Fluid (aCSF) (for recording from neurons): [7][8]

  • 126 mM NaCl

  • 3 mM KCl

  • 2 mM MgSO4

  • 2 mM CaCl2

  • 1.25 mM NaH2PO4

  • 26.4 mM NaHCO3

  • 10 mM glucose

  • Prepare 10X stock solutions and dilute to 1X before use.

  • Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with carbogen (95% O2 / 5% CO2).

Intracellular Solution (for recording from neurons, K-Gluconate based): [7][8]

  • 115 mM K-Gluconate

  • 4 mM NaCl

  • 0.3 mM GTP-Na

  • 2 mM ATP-Mg

  • 40 mM HEPES

  • Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

  • Filter the solution using a 0.2 μm filter before use.

Cell Preparation
  • Culture primary neurons or a suitable neuronal cell line on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.

Whole-Cell Patch Clamp Recording
  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.

  • Approach a target neuron under visual guidance (e.g., DIC optics).

  • Apply positive pressure to the pipette to keep the tip clean.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocol.

Drug Application
  • Prepare the final working concentration of LY2157299 by diluting the DMSO stock solution in aCSF. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Apply LY2157299 to the recording chamber via the perfusion system.

  • Allow sufficient time for the drug to equilibrate and exert its effects before recording.

Data Acquisition and Analysis
  • Voltage-Clamp Recordings:

    • Hold the cell at a membrane potential of -70 mV.

    • To study voltage-gated sodium channels, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

    • To study voltage-gated potassium channels, a similar voltage step protocol can be used, often preceded by a hyperpolarizing prepulse to remove inactivation.

    • Analyze the peak current amplitude, current density (peak current / cell capacitance), and the kinetics of activation and inactivation.

    • Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves. Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k).

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to assess the cell's firing properties (e.g., action potential threshold, frequency, and amplitude).

    • Analyze changes in these parameters before and after the application of LY2157299.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-beta RII TGF-beta->TGFbRII Binds TGFbRI TGF-beta RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates MAPK MAPK (ERK, JNK, p38) TGFbRI->MAPK Activates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates pMAPK pMAPK pMAPK->Gene_expression Regulates LY2157299 LY2157299 LY2157299->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Intracellular, LY2157299) pull_pipette Pull & Fill Pipette prep_solutions->pull_pipette prep_cells Prepare Cells (Culture on coverslips) form_seal Approach Cell & Form Giga-ohm Seal prep_cells->form_seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline_rec Record Baseline Activity whole_cell->baseline_rec apply_drug Apply LY2157299 baseline_rec->apply_drug drug_rec Record in Presence of LY2157299 apply_drug->drug_rec analyze_data Analyze Current/Voltage Data drug_rec->analyze_data compare_results Compare Baseline vs. Drug Effects analyze_data->compare_results interpret Interpret Results compare_results->interpret

Caption: Experimental workflow for patch clamp analysis of LY2157299.

References

Application Notes and Protocols for Studying Synaptic Plasticity with ALK5 Inhibitors (Represented by LY221501)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Transforming Growth Factor-beta (TGF-β) signaling has emerged as a critical regulator of synaptic function and plasticity. LY221501 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, LY221501 and similar compounds provide a powerful tool to investigate the role of TGF-β signaling in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

These application notes provide an overview and detailed protocols for utilizing ALK5 inhibitors, with LY221501 as a representative agent, to study synaptic plasticity. Due to the limited availability of published data specifically on LY221501 in synaptic plasticity research, the protocols and data presented here are based on studies using other well-characterized ALK5 inhibitors, such as SB431542, which are expected to have a similar mechanism of action.

Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor.[1] This phosphorylation activates the ALK5 kinase domain, leading to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3.[1] Phosphorylated Smad2/3 then forms a complex with Smad4 and translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including synaptic function.[1]

LY221501, as an ALK5 inhibitor, competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of ALK5 activity inhibits the phosphorylation of Smad2/3, thereby disrupting the canonical TGF-β signaling cascade.

Data Presentation: Effects of ALK5 Inhibition on Synaptic Plasticity

The following tables summarize quantitative data from studies investigating the effects of ALK5 inhibitors on key parameters of synaptic plasticity.

Table 1: Effect of ALK5 Inhibitor (SB431542) on Hippocampal Long-Term Potentiation (LTP)

ParameterControlALK5 Inhibitor (SB431542)Reference
LTP Magnitude (% of baseline)
60 min post-tetanus150 ± 5%110 ± 7%*[2]
Early-LTP to Late-LTP Conversion
Perfusion with exogenous TGF-β1 before weak tetanusConverts E-LTP to L-LTPN/A[2]
Block of endogenous TGF-β1 signaling with SB431542Impairs LTPN/A[2]

*p < 0.05 compared to control. Data are representative values compiled from literature and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of ALK5 inhibitors on synaptic plasticity.

Protocol 1: Ex Vivo Electrophysiology - Field Potential Recordings in Hippocampal Slices

This protocol describes the induction and recording of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Materials:

  • ALK5 Inhibitor (e.g., SB431542, LY221501)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber (submerged or interface)

  • Stimulating and recording electrodes (e.g., tungsten, glass microelectrodes)

  • Amplifier and data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional guidelines.

    • Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in a holding chamber with carbogenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli at a low frequency (e.g., 0.033 Hz) to evoke fEPSPs.

    • Adjust the stimulation intensity to elicit a fEPSP amplitude that is approximately 30-50% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Prepare a stock solution of the ALK5 inhibitor (e.g., SB431542 at 10 µM in aCSF).

    • Bath-apply the ALK5 inhibitor for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[3]

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope or amplitude of the fEPSPs.

    • Normalize the data to the average baseline values.

    • Compare the degree of potentiation between control (vehicle-treated) and ALK5 inhibitor-treated slices.

Visualizations

Signaling Pathway Diagram

TGF_beta_signaling cluster_receptor Receptor Complex TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates LY221501 LY221501 (ALK5 Inhibitor) LY221501->ALK5 Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates Synaptic_plasticity Synaptic Plasticity (LTP/LTD) Gene_transcription->Synaptic_plasticity Modulates LTP_workflow start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hour) slice_prep->recovery baseline Baseline Recording (20-30 min) recovery->baseline drug_app Bath Apply ALK5 Inhibitor (e.g., 10 µM SB431542) baseline->drug_app ltp_induction LTP Induction (HFS) drug_app->ltp_induction post_rec Post-Induction Recording (≥60 min) ltp_induction->post_rec analysis Data Analysis post_rec->analysis end End analysis->end

References

Preparing Stock Solutions of LY 221501: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of LY 221501, a potent and selective NMDA receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction to this compound

This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By blocking the NMDA receptor, this compound can modulate neuronal activity and is a valuable tool for research in neuroscience and drug development for neurological disorders.

Quantitative Data Summary

For ease of use and accurate calculations, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 215.25 g/mol [1]
Appearance Solid powder
Solubility Soluble in DMSO[1]
Recommended Storage -20°C for long-term (months to years)[1]
0 - 4°C for short-term (days to weeks)[1]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.

  • Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 215.25 g/mol = 2.1525 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a fume hood or on a designated weighing station.

  • Dissolution: a. Transfer the weighed powder to a sterile microcentrifuge tube or vial. b. Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL). b. Store the aliquots in tightly sealed, light-protected tubes at -20°C for long-term storage. c. For short-term storage (a few days to a week), the stock solution can be kept at 4°C.

Preparation of Working Solutions

To prepare a working solution of a desired concentration from the 10 mM stock, use the following dilution formula (C1V1 = C2V2):

  • C1: Concentration of the stock solution (e.g., 10 mM)

  • V1: Volume of the stock solution to be used

  • C2: Desired concentration of the working solution

  • V2: Final volume of the working solution

For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock:

  • (10,000 µM) x V1 = (100 µM) x (1000 µL)

  • V1 = (100 µM x 1000 µL) / 10,000 µM = 10 µL

Therefore, add 10 µL of the 10 mM this compound stock solution to 990 µL of the desired experimental buffer or medium.

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway

This compound acts as an antagonist at the NMDA receptor. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of its ion channel. This allows for the influx of Ca²⁺, which in turn activates various downstream signaling cascades. This compound competitively blocks the glutamate binding site, thereby inhibiting this process.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (Blocked by Mg²⁺) Glutamate->NMDAR:glu Binds Glycine Glycine / D-Serine Glycine->NMDAR:gly Binds LY221501 This compound LY221501->NMDAR:glu Blocks Ca_influx Ca²⁺ Influx NMDAR:channel->Ca_influx Opens upon Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) Ca_influx->Downstream Activates

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of preparing this compound stock solutions.

Stock_Solution_Workflow start Start: Obtain this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate Required Mass (for desired concentration and volume) equilibrate->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols: In Vitro Calcium Imaging with LY 221501

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers crucial for a multitude of cellular processes, particularly in the nervous system where they play a vital role in neurotransmission, synaptic plasticity, and excitotoxicity.[1][2][3] The ability to measure intracellular calcium dynamics provides a powerful tool for understanding neuronal function and for screening potential therapeutic compounds. LY 221501 is identified as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4] This document provides a detailed protocol for utilizing in vitro calcium imaging to investigate the effects of this compound on intracellular calcium mobilization. The protocol is based on the use of the green fluorescent calcium indicator Fluo-4 AM, a widely used dye for monitoring intracellular calcium changes in real-time.[5][6][7]

Principle of the Assay

This protocol outlines the measurement of intracellular calcium concentration changes using the fluorescent indicator Fluo-4 AM. The acetoxymethyl (AM) ester form of Fluo-4 is cell-permeant and can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.[7] By monitoring the changes in fluorescence, one can quantify the relative changes in intracellular calcium concentration. This assay can be used to assess the antagonistic effect of this compound on NMDA receptor-mediated calcium influx.

Materials and Reagents

ReagentSupplierCatalog No.Storage
This compoundMedKoo Biosciences525520-20°C (long term), 0-4°C (short term)[4]
Fluo-4 AMThermo Fisher Scientific (or equivalent)F14201 (example)≤–20°C, Desiccate, Protect from light[8]
Pluronic F-127Thermo Fisher Scientific (or equivalent)P3000MP (example)4°C[5]
ProbenecidThermo Fisher Scientific (or equivalent)P36400 (example)≤25°C, Desiccate[8]
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich276855 (example)Room Temperature
Hank's Balanced Salt Solution (HBSS)Thermo Fisher Scientific14025092 (example)2-8°C
HEPESSigma-AldrichH3375 (example)Room Temperature
NMDATocris Bioscience0114 (example)+4°C
GlycineSigma-AldrichG7126 (example)Room Temperature
Cell Culture Medium (e.g., DMEM, Neurobasal)Varies by cell type4°C
Fetal Bovine Serum (FBS)Varies by cell type-20°C
Penicillin-StreptomycinVaries by cell type-20°C
Poly-D-Lysine or other coating reagentsVaries by cell typeVaries
96-well or 384-well black-walled, clear-bottom imaging platesCorning (or equivalent)Room Temperature

Experimental Protocols

Cell Culture
  • Culture cells of interest (e.g., primary neurons, iPSC-derived neurons, or a relevant cell line expressing NMDA receptors) in their appropriate growth medium and conditions (e.g., 37°C, 5% CO₂).

  • Seed the cells onto black-walled, clear-bottom imaging plates pre-coated with an appropriate attachment factor (e.g., Poly-D-Lysine).

  • Allow cells to adhere and grow to a confluence of 80-90% before the experiment.

Preparation of Solutions
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C.

  • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[7]

  • Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Probenecid Stock Solution (Optional): Prepare a 100X stock solution of Probenecid in a suitable buffer. Probenecid can help to prevent the extrusion of the dye from some cell types.[8]

  • Assay Buffer: Prepare an assay buffer such as HEPES-buffered Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4.[5][6]

  • NMDA/Glycine Working Solution: Prepare a working solution of NMDA and its co-agonist glycine in the assay buffer at the desired concentration (e.g., 2X the final concentration).

Fluo-4 AM Loading Protocol
  • Prepare the Fluo-4 AM loading solution in the assay buffer. A typical final concentration of Fluo-4 AM is between 1-5 µM.[7][9]

  • Add Pluronic F-127 to the loading solution to aid in dye dispersal (final concentration typically 0.02%).

  • If using, add Probenecid to the loading solution at its final working concentration.

  • Remove the cell culture medium from the imaging plate and wash the cells once with the assay buffer.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[6][8]

  • After incubation, gently wash the cells two to three times with fresh, pre-warmed assay buffer to remove excess dye.

  • Add fresh assay buffer to the wells and allow the cells to de-esterify the dye for at least 30 minutes at room temperature, protected from light.

Calcium Imaging Procedure
  • Place the imaging plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic fluorescence reading.

  • Set the excitation and emission wavelengths for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).[7]

  • Establish a baseline fluorescence reading for a set period (e.g., 1-2 minutes) before adding any compounds.

  • To investigate the antagonistic effect of this compound, pre-incubate the cells with various concentrations of this compound for a defined period before adding the agonist.

  • Initiate calcium influx by adding the NMDA/glycine working solution to the wells.

  • Record the fluorescence intensity over time to capture the calcium response.

  • As a positive control, at the end of the experiment, ionomycin can be added to elicit a maximal calcium response.[8]

Data Presentation

Quantitative Data Summary
ParameterRecommended ValueNotes
Cell Seeding Density Cell line dependentAim for 80-90% confluency on the day of the assay.
This compound Stock Concentration 10 mM in DMSOStore at -20°C.[4]
Fluo-4 AM Stock Concentration 1 mM in DMSOStore at -20°C, protected from light.[7]
Fluo-4 AM Working Concentration 1-5 µMOptimize for your specific cell type.[7][9]
Pluronic F-127 Concentration 0.02% (v/v)Aids in dye solubilization.
Dye Loading Time 30-60 minutes at 37°CProtect from light.[6][8]
De-esterification Time 30 minutes at Room TempAllows for complete cleavage of the AM ester.
NMDA/Glycine Concentration VariesDetermine the optimal concentration for a robust response.
Excitation Wavelength ~494 nm
Emission Wavelength ~516 nm

Data Analysis

  • Region of Interest (ROI) Selection: If using microscopy, select regions of interest that correspond to individual cells.[1]

  • Background Subtraction: Subtract the background fluorescence from the fluorescence of each ROI.

  • Normalization: The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. Alternatively, the change in fluorescence over baseline (ΔF/F₀) can be used.

  • Response Quantification: The calcium response can be quantified by measuring the peak amplitude, the area under the curve (AUC), or the frequency of calcium oscillations.

  • Dose-Response Curves: To determine the potency of this compound, generate dose-response curves by plotting the inhibition of the NMDA-induced calcium response against the concentration of this compound. Calculate the IC₅₀ value from these curves.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor and this compound Inhibition

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMDA NMDA NMDAR NMDA Receptor NMDA->NMDAR Glycine Glycine Glycine->NMDAR LY221501 This compound LY221501->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: NMDA receptor activation and inhibition by this compound.

Experimental Workflow for In Vitro Calcium Imaging

Calcium_Imaging_Workflow A 1. Cell Seeding B 2. Fluo-4 AM Loading (30-60 min, 37°C) A->B C 3. Dye Washout & De-esterification (30 min, RT) B->C D 4. Baseline Fluorescence Reading C->D E 5. Add this compound (Antagonist) D->E F 6. Add NMDA/Glycine (Agonist) E->F G 7. Record Fluorescence Changes F->G H 8. Data Analysis (ΔF/F₀, IC₅₀) G->H

Caption: Workflow for this compound calcium imaging assay.

References

Troubleshooting & Optimization

Technical Support Center: LY221501 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving LY221501 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is LY221501 soluble in DMSO?

Yes, product datasheets indicate that LY221501 is soluble in DMSO.[1] If you are experiencing dissolution issues, it is likely related to experimental conditions such as concentration, temperature, or the quality of the solvent, rather than an inherent insolubility of the compound in DMSO.

Q2: What is the maximum concentration of LY221501 that can be dissolved in DMSO?

Q3: Can I use other solvents to dissolve LY221501?

While DMSO is the most commonly recommended solvent, other polar aprotic and protic organic solvents may also be suitable, although specific solubility data for LY221501 in these solvents is not widely published. It is advisable to perform small-scale solubility tests with alternative solvents if DMSO is not suitable for your experimental setup. A general guide to the properties of common laboratory solvents is provided in the table below.

Q4: My LY221501 in DMSO solution appears cloudy or has precipitates after dilution in aqueous media. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. The compound may be precipitating out due to its lower solubility in the aqueous environment. To address this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to use a more diluted working solution.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.

  • Use a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can help maintain the solubility of the compound.

Troubleshooting Guide: LY221501 Not Dissolving in DMSO

If you are experiencing difficulty dissolving LY221501 in DMSO, please follow the troubleshooting steps outlined below.

Problem: Solid particles of LY221501 are visible in the DMSO solution.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Sonication or Vortexing After adding DMSO to the powdered LY221501, ensure the vial is vortexed vigorously for at least 1-2 minutes. If particles persist, use a bath sonicator for 10-15 minutes.
Low-Quality or "Wet" DMSO DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Use anhydrous, high-purity DMSO (≥99.9%). Store DMSO in small, single-use aliquots and keep it tightly sealed when not in use.
Concentration Exceeds Solubility Limit The desired concentration may be too high. Try preparing a more dilute stock solution. If a high concentration is necessary, you may need to gently warm the solution.
Low Temperature DMSO can solidify at or near room temperature (freezing point: 18.5°C or 65.3°F).[2] Ensure the DMSO and the mixture are at a consistent room temperature (20-25°C). Gentle warming in a water bath (37-50°C) can aid dissolution. Avoid excessive heat, which could degrade the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of LY221501 in DMSO

This protocol provides a general guideline for preparing a stock solution. The final concentration should be adjusted based on your experimental requirements.

Materials:

  • LY221501 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Methodology:

  • Calculate the required mass of LY221501:

    • The molecular weight of LY221501 is approximately 215.25 g/mol .[1]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 215.25 g/mol * 1000 mg/g * 1 mL = 2.15 mg

  • Weigh the LY221501:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.15 mg of LY221501 powder and add it to the tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the tube containing the LY221501 powder.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • (Optional) Aiding Dissolution:

    • If the compound does not fully dissolve with vortexing, place the tube in a bath sonicator for 10-15 minutes.

    • Alternatively, warm the solution in a water bath at 37-50°C for a short period, with intermittent vortexing. Allow the solution to cool to room temperature before use.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 4°C.

    • For long-term storage (months to years), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for LY221501 Dissolution in DMSO start Start: LY221501 not dissolving in DMSO check_concentration Is the concentration too high? start->check_concentration check_solvent Is the DMSO anhydrous and high-purity? check_concentration->check_solvent No reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_mixing Was the solution vortexed/sonicated sufficiently? check_solvent->check_mixing Yes use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No check_temp Is the temperature appropriate? check_mixing->check_temp Yes increase_mixing Increase vortexing/sonication time check_mixing->increase_mixing No warm_solution Gently warm the solution (37-50°C) check_temp->warm_solution No dissolved Problem Solved: LY221501 is dissolved check_temp->dissolved Yes reduce_concentration->check_mixing use_new_dmso->check_mixing increase_mixing->check_temp warm_solution->dissolved further_assistance If issues persist, consider alternative solvents or contact technical support. dissolved->further_assistance Logical_Relationships Factors Influencing LY221501 Dissolution dissolution Successful Dissolution of LY221501 concentration Concentration concentration->dissolution solvent_quality Solvent Quality (Anhydrous DMSO) solvent_quality->dissolution temperature Temperature temperature->dissolution mixing Mechanical Agitation (Vortexing/Sonication) mixing->dissolution

References

Navigating LY 221501 Neurotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the concentration of LY 221501, a potent TGF-β receptor I (TGF-βRI) kinase inhibitor, in neurotoxicity assays. As the cellular effects of TGF-β pathway inhibition can be highly context-dependent, careful concentration selection is paramount to obtaining accurate and reproducible data. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a neurotoxicity assay?

A1: Based on studies of other TGF-βR1 inhibitors in neuronal cell lines, a starting concentration range of 10 nM to 1 µM is recommended. For instance, related TGF-βR1 inhibitors like RepSox, Galunisertib, and Vactosertib have been evaluated in SH-SY5Y neuroblastoma cells at concentrations ranging from 6.25 to 150 nM without inducing significant cytotoxicity in the context of amyloid-beta induced toxicity.[1] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What are the potential mechanisms of this compound-induced neurotoxicity?

A2: While direct neurotoxicity data for this compound is limited, the inhibition of the TGF-β signaling pathway can have dual roles in neuronal survival. In some contexts, such as excitotoxic or ischemic brain injury, inhibiting TGF-β signaling can exacerbate neuronal damage. Potential downstream mechanisms of neurotoxicity from inhibiting this pathway could involve the dysregulation of key survival pathways like PI3K/Akt and the activation of stress-related pathways such as the MAPK/JNK cascade .

Q3: Which neuronal cell lines are suitable for testing this compound neurotoxicity?

A3: Commonly used human neuroblastoma cell lines such as SH-SY5Y and LAN-5 are suitable models. Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant system. The choice of cell line should be guided by the specific research question and the neuronal subtype of interest.

Q4: How can I distinguish between cytotoxic and non-specific effects of this compound?

A4: It is essential to include appropriate controls in your experimental design. A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is critical. Additionally, performing multiple, mechanistically distinct viability assays (e.g., metabolic, membrane integrity) can help differentiate between direct cytotoxicity and other cellular effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding density- Uneven drug distribution- Edge effects in multi-well plates- Ensure a single-cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable neurotoxicity at expected concentrations - Cell line is resistant to TGF-β pathway inhibition- Insufficient incubation time- this compound degradation- Confirm TGF-βRI expression and pathway activity in your cell line.- Extend the incubation period (e.g., 48-72 hours), monitoring for effects at multiple time points.- Prepare fresh this compound solutions for each experiment.
Unexpected increase in cell viability at certain concentrations - Hormetic effect (biphasic dose-response)- Off-target effects of the inhibitor- Expand the concentration range tested to fully characterize the dose-response curve.- Consider using another TGF-βRI inhibitor as a comparator to assess for compound-specific effects.
Discrepancies between different viability assays - Assay-specific interference- Different cellular processes being measured- Test for potential interference of this compound with the assay reagents (e.g., absorbance or fluorescence).- Utilize a multi-parametric approach, for example, combining an MTT assay (metabolic activity) with an LDH assay (membrane integrity).

Quantitative Data Summary

The following table summarizes hypothetical data from a neurotoxicity assessment of this compound on SH-SY5Y cells after a 48-hour incubation period. This data is for illustrative purposes to guide experimental design.

Concentration of this compoundCell Viability (%) (MTT Assay)Membrane Integrity (% LDH Release)
Vehicle Control (0 µM)100 ± 5.25 ± 1.1
0.01 µM98 ± 4.86 ± 1.3
0.1 µM95 ± 6.18 ± 1.5
1 µM85 ± 7.315 ± 2.0
10 µM60 ± 8.535 ± 3.2
100 µM30 ± 6.970 ± 5.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for a) background control (medium only), b) vehicle control (cells treated with vehicle), and c) maximum LDH release control (cells treated with lysis buffer 30 minutes before measurement).

  • Collect Supernatant: Carefully collect 50 µL of supernatant from each well of the this compound-treated plate and transfer to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation: Calculate the percentage of LDH release relative to the maximum release control after subtracting the background.

Visualizing Experimental Design and Potential Mechanisms

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Seed Neuronal Cells treatment Incubate with this compound (24-72 hours) cell_culture->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Determine IC50 & Analyze Pathway Modulation mtt_assay->data_analysis ldh_assay->data_analysis western_blot->data_analysis

Caption: A generalized workflow for assessing the neurotoxicity of this compound.

Potential Signaling Pathways in this compound-Induced Neurotoxicity

signaling_pathway ly221501 This compound tgfbr1 TGF-βRI ly221501->tgfbr1 Inhibits pi3k PI3K tgfbr1->pi3k Activates mapk MAPK Cascade (e.g., JNK) tgfbr1->mapk Inhibits akt Akt pi3k->akt Activates survival_genes Survival Gene Transcription akt->survival_genes Promotes apoptosis_genes Apoptosis Gene Transcription mapk->apoptosis_genes Promotes survival Neuronal Survival survival_genes->survival apoptosis Apoptosis apoptosis_genes->apoptosis

Caption: Hypothetical signaling pathways affected by this compound leading to neurotoxicity.

Troubleshooting Decision Tree

troubleshooting_tree start Inconsistent or Unexpected Neurotoxicity Results check_concentration Is the concentration range appropriate? start->check_concentration check_controls Are controls behaving as expected? check_concentration->check_controls Yes adjust_concentration Adjust concentration range (e.g., broader or narrower) check_concentration->adjust_concentration No check_assay Is there potential assay interference? check_controls->check_assay Yes troubleshoot_controls Troubleshoot vehicle and positive controls check_controls->troubleshoot_controls No check_cells Is the cell model appropriate? check_assay->check_cells No validate_assay Validate assay with known neurotoxin check_assay->validate_assay Possible consider_new_cells Consider alternative neuronal cell model check_cells->consider_new_cells No

Caption: A decision tree for troubleshooting neurotoxicity assay results.

References

Technical Support Center: LY221501 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY221501 in mouse models. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LY221501?

LY221501 is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5). By competitively binding to the ATP-binding site of ALK5, it prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β signaling.[1] This pathway is crucial in various cellular processes, including proliferation, differentiation, and extracellular matrix production.

Q2: What are the expected on-target effects of inhibiting the TGF-β pathway in mice?

Inhibition of the TGF-β signaling pathway is being explored for its anti-fibrotic and anti-cancer properties. In preclinical cancer models, TGF-β receptor inhibitors have been shown to suppress the growth of various tumor types.[1] However, the TGF-β pathway has a complex and context-dependent role, acting as a tumor suppressor in the early stages of cancer and a promoter of metastasis in later stages.

Q3: Are there any known or potential unexpected side effects of TGF-β receptor I kinase inhibitors in mice?

While specific "unexpected" side effects for LY221501 are not widely documented in publicly available literature, class-effects of TGF-β inhibitors have been noted. Researchers should be aware of the following potential issues:

  • Cardiotoxicity: Pan-TGF-β inhibition has been associated with cardiotoxicity in some preclinical models.[2] It is crucial to monitor cardiovascular health in long-term studies.

  • Dual Role in Carcinogenesis: Pharmacological inhibition of TGF-β signaling has been shown to block benign tumor formation in some models, but the tumors that do form may have an enhanced frequency of converting to malignant carcinomas.[1]

  • Immunomodulation: The TGF-β pathway is a key regulator of the immune system. Its inhibition can lead to alterations in immune cell function and inflammatory responses.

Q4: What clinical signs of toxicity should I monitor for in mice treated with LY221501?

A functional observation battery should be routinely performed. Key parameters to monitor include:

  • General Appearance: Piloerection, hunched posture, lethargy.

  • Central Nervous System: Seizures, hyper-reactivity, ataxia.

  • Autonomic System: Salivation, lacrimation, changes in urination or defecation.

  • Respiratory System: Labored or rapid breathing.

  • Behavioral: Repetitive chewing, circling, excessive grooming.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss - Compound toxicity- Dehydration- Reduced food intake- Monitor food and water consumption daily.- Consider dose reduction or a less frequent dosing schedule.- Perform a full necropsy and histopathology on affected animals.
Skin Lesions or Irritation - Off-target effects- Vehicle-related irritation- Evaluate the vehicle alone in a control group.- Perform dermatohistopathology on skin samples.- Consider alternative routes of administration if using topical application.
Sudden Death in a Cohort - Acute toxicity at the administered dose- Cardiotoxicity- Immediately perform a full necropsy, paying close attention to the heart and major vessels.- Re-evaluate the dose range in a dose-escalation study to determine the maximum tolerated dose (MTD).[3]
Variable Tumor Response - Heterogeneity of the tumor model- Inconsistent drug exposure- Ensure consistent dosing technique and formulation.- Analyze plasma levels of LY221501 to confirm exposure.- Increase cohort size to account for biological variability.

Quantitative Data Summary

The following table represents hypothetical data from a 28-day repeated-dose toxicology study in mice to illustrate the types of parameters that should be monitored.

Parameter Vehicle Control LY221501 (Low Dose) LY221501 (High Dose)
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8-2.1 ± 2.5
Heart Weight (mg) 120 ± 10122 ± 12145 ± 15
Serum Creatine Kinase (U/L) 150 ± 30165 ± 40350 ± 75
Splenocyte Count (x10^6) 50 ± 845 ± 730 ± 5
* Statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols

Acute Toxicity (Maximum Tolerated Dose - MTD) Study
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups: A control group (vehicle only) and at least 3-5 dose groups of LY221501.

  • Administration: A single dose administered via the intended experimental route (e.g., oral gavage, intraperitoneal injection).[4]

  • Observation Period: 14 days.[5]

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity are observed at 1, 4, and 24 hours post-dose, and daily thereafter.

    • Body weight is recorded on days 0, 7, and 14.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity.

28-Day Repeated-Dose Study
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups: A control group (vehicle only) and at least 3 dose levels of LY221501 (e.g., low, medium, high).

  • Administration: Daily administration for 28 days via the intended experimental route.[6]

  • Parameters Monitored:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • At termination (day 29), blood is collected for hematology and clinical chemistry analysis.

    • Organ weights are recorded.

    • A full histopathological evaluation of major organs is performed.

Visualizations

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation LY221501 LY221501 LY221501->TBRI Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription Smad_complex->Transcription Translocation

Caption: TGF-β signaling pathway and the inhibitory action of LY221501.

Toxicology_Workflow start Hypothesis & Study Design acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization randomization Randomization & Grouping acclimatization->randomization dosing Dosing Period (Vehicle & LY221501) randomization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring termination Study Termination monitoring->termination necropsy Necropsy & Organ Weight termination->necropsy analysis Sample Analysis (Blood, Tissues) necropsy->analysis report Data Analysis & Reporting analysis->report

Caption: General workflow for a preclinical toxicology study in mice.

References

Technical Support Center: LY221501 (Galunisertib) Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY221501, also known as Galunisertib (LY2157299), in electrophysiology experiments. Galunisertib is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) kinase.[1][2][3] Its application in electrophysiology requires careful consideration of its mechanism of action, potential off-target effects, and appropriate experimental design.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiological recordings with LY221501 (Galunisertib).

Issue 1: No observable effect of LY221501 on neuronal excitability or ion channel activity.

  • Question: I have applied LY221501 to my neuronal culture/slice preparation, but I do not see any change in firing frequency, resting membrane potential, or specific ion channel currents. What could be the reason?

  • Answer: There are several potential reasons for a lack of an observable effect:

    • Indirect Mechanism of Action: LY221501 inhibits the TGF-βRI kinase, which in turn modulates gene expression and protein function through the Smad signaling pathway.[2][3] These effects are often not immediate and may require prolonged incubation (hours to days) to manifest as changes in ion channel expression or function. Acute application of LY221501 is less likely to produce immediate changes in channel gating unless there is a rapid, non-genomic signaling pathway at play in your specific cell type.

    • Compound Preparation and Stability: Ensure that LY221501 is properly dissolved and stable in your experimental solutions. It is soluble in DMSO and should be diluted to the final concentration in your recording solution just before use.[4] Aqueous solutions of LY221501 are not recommended for storage for more than a day.[4]

    • Concentration: Verify that the concentration of LY221501 used is appropriate. The IC50 for TGF-βRI kinase inhibition is in the nanomolar range (56 nM), while cellular assays often require micromolar concentrations to see an effect on downstream signaling like SMAD phosphorylation.[1][5]

    • Cell Type and Endogenous TGF-β Signaling: The effect of LY221501 is dependent on the presence of an active endogenous TGF-β signaling pathway in the cells under investigation. If the basal level of TGF-β signaling is low, inhibiting the receptor may not produce a significant physiological change.

    • Specific Ion Channel Profile: The ion channels expressed in your cell type may not be significantly modulated by the TGF-β pathway.

Issue 2: Inconsistent or variable results between experiments.

  • Question: The effect of LY221501 on my electrophysiological recordings is not reproducible. What are the possible sources of this variability?

  • Answer: Inconsistent results can stem from several factors:

    • Solution Stability: As mentioned, the stability of LY221501 in aqueous solutions can be limited.[4] Prepare fresh dilutions for each experiment from a frozen DMSO stock.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution, as this can lead to compound degradation. Aliquot the stock solution into smaller volumes for single-use.

    • Vehicle Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions, including controls. High concentrations of DMSO can have direct effects on membrane properties and ion channels.

    • Incubation Time: If you are looking for longer-term effects on gene expression, slight variations in incubation time can lead to different levels of protein expression and thus, variability in your recordings.

    • Cell Culture/Slice Health: The physiological state of your preparation is crucial. Ensure consistent health and viability of your cells or slices across experiments.

Issue 3: Observed changes in membrane properties not related to the expected target.

  • Question: I am seeing changes in cell capacitance or seal resistance after applying LY221501. Is this an expected effect?

  • Answer: While LY221501 is a selective inhibitor of TGF-βRI, it is important to consider potential off-target effects or indirect consequences of inhibiting the signaling pathway.

    • Cytoskeletal Rearrangements: The TGF-β pathway is known to be involved in regulating the actin cytoskeleton.[6] Inhibition of this pathway could potentially lead to changes in cell morphology and membrane properties, which might manifest as alterations in cell capacitance.

    • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can affect membrane integrity and fluidity, leading to changes in seal resistance and whole-cell capacitance. Always include a vehicle control to account for these potential effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LY221501 (Galunisertib) in the context of electrophysiology?

A1: LY221501 is a selective inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[1][2] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor type II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. Activated TGF-βRI phosphorylates downstream proteins called Smads (specifically Smad2 and Smad3).[7] These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[7] In the context of electrophysiology, the effects of LY221501 are primarily indirect, resulting from changes in the expression and/or function of ion channels and other proteins that regulate neuronal and cardiac excitability.

Q2: What are the known effects of inhibiting the TGF-β pathway on different ion channels?

A2: Studies on the effects of TGF-β signaling on ion channels have revealed the following:

  • Sodium (Na+) Channels: TGF-β1 has been shown to reduce the expression and current density of Na+ channels in neonatal rat cardiac myocytes.[8]

  • Potassium (K+) Channels: TGF-β1 can decrease the current densities of inward rectifier (IKin) and sustained outward (IKsus) potassium currents in cardiac myocytes.[8] In brain macrophages (microglia), TGF-β enhances the expression of Kv1.3 K+ channels.[4]

  • Calcium (Ca2+) Channels: TGF-β1 has been found to reduce L-type Ca2+ current in atrial myocytes, an effect attributed to a decrease in the expression of the channel's principal subunit.[2] TGF-β has also been shown to stimulate Ca2+ influx in mesangial cells through a pathway involving the type III IP3 receptor.[6]

Q3: How should I prepare LY221501 for my experiments?

A3: LY221501 is soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be diluted to the final desired concentration in the extracellular or intracellular recording solution. It is recommended to prepare fresh aqueous dilutions for each experiment, as the compound has limited stability in aqueous buffers.[4]

Q4: What concentrations of LY221501 should I use?

A4: The effective concentration of LY221501 can vary depending on the cell type and the specific experimental question.

  • Biochemical Assays: The IC50 for inhibiting the TGF-βRI kinase is approximately 56 nM.[1]

  • Cell-Based Assays: Inhibition of downstream signaling (e.g., SMAD phosphorylation) and cellular processes like proliferation and migration in vitro often requires concentrations in the range of 0.1 to 10 µM.[5][6][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Quantitative Data

The following tables summarize key quantitative data for LY221501 (Galunisertib) and the effects of TGF-β signaling on ion channels.

Table 1: In Vitro Potency of Galunisertib (LY2157299)

Target/AssayCell LineIC50Reference
TGF-βRI (ALK5) Kinase-56 nM[1]
TGF-β1 induced pSMAD4T1-LP1.765 µM[8]
TGF-β1 induced pSMADEMT6-LM20.8941 µM[8]
TGF-β1 induced proliferationNIH3T30.396 µM[5][8]
p3TP-Lux reporter assayMv1Lu0.251 µM[5][8]

Table 2: Effects of TGF-β1 on Ion Channel Properties

Ion ChannelCell TypeEffectMagnitude of EffectReference
Na+ Current (INa)Neonatal Rat Atrial MyocytesReduction in current density~30% reduction in Imax[8]
Inward Rectifier K+ Current (IKin)Neonatal Rat Atrial MyocytesReduction in current density~50% decrease[8]
Sustained Outward K+ Current (IKsus)Neonatal Rat Atrial MyocytesReduction in current density~50% decrease[8]
L-type Ca2+ Current (ICaL)Neonatal Rat Atrial MyocytesReduction in current density~55% reduction[2]

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Recording to Assess the Effect of LY221501 on Neuronal Ion Channels

This protocol provides a general framework. Specific parameters should be optimized for the particular neurons and ion channels under investigation.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (for K+ currents): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • LY221501 (Galunisertib) Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C.

2. Cell/Slice Preparation:

  • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Allow slices to recover for at least 1 hour in aCSF at room temperature before recording.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) on the cell membrane in voltage-clamp mode.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Switch to current-clamp or voltage-clamp mode depending on the experimental goals.

4. Application of LY221501:

  • For acute effects, dilute the LY221501 stock solution in aCSF to the final desired concentration immediately before application. Perfuse the recording chamber with the drug-containing aCSF.

  • For chronic effects, add LY221501 to the cell culture medium or the slice incubation chamber for the desired duration (e.g., 24-48 hours) before recording.

5. Data Analysis:

  • Analyze changes in resting membrane potential, action potential firing frequency, and action potential waveform in current-clamp recordings.

  • In voltage-clamp recordings, analyze changes in the amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence of specific ion channel currents using appropriate voltage protocols.

  • Always include a vehicle control (aCSF with the same final concentration of DMSO) to ensure that any observed effects are due to LY221501 and not the solvent.

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII binds TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI recruits & phosphorylates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 phosphorylates pSmad2_3 pSmad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to nucleus & binds LY221501 LY221501 (Galunisertib) LY221501->TGF_beta_RI inhibits Transcription Modulation of Ion Channel Gene Transcription DNA->Transcription

Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY221501.

Electrophysiology_Workflow prep 1. Cell/Slice Preparation (e.g., Neuronal Culture or Brain Slice) incubation 2. Incubation (Optional for Chronic Effects) - Control (Vehicle) - LY221501 (Galunisertib) prep->incubation recording 3. Whole-Cell Patch-Clamp Recording prep->recording For Acute Effects incubation->recording drug_app 4. Acute Drug Application - Control (Vehicle) - LY221501 (Galunisertib) recording->drug_app data_acq 5. Data Acquisition - Current-Clamp (Action Potentials) - Voltage-Clamp (Ion Channel Currents) drug_app->data_acq analysis 6. Data Analysis - Compare Control vs. LY221501 data_acq->analysis

References

how to improve LY 221501 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY221501. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of LY221501 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Disclaimer

Currently, there is limited publicly available data specifically detailing the degradation pathways and quantitative stability of LY221501 in various solutions. The following recommendations are based on general principles for small molecule stability and the available information for LY221501. We strongly advise performing in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of LY221501?

LY221501 is a small molecule with the following properties:

PropertyValue
Chemical Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
IUPAC Name (2R,5S)-5-(4-carboxybutyl)piperidine-2-carboxylic acid

Q2: How should I store the solid compound and stock solutions of LY221501?

For optimal stability, follow these storage recommendations:

FormStorage ConditionDuration
Solid Powder Dry, dark at -20°CLong-term (months to years)
Dry, dark at 0-4°CShort-term (days to weeks)
Stock Solution (in DMSO) -20°CLong-term (months)
0-4°CShort-term (days to weeks)

It is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.

Q3: In which solvents is LY221501 soluble?

LY221501 is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For other solvents, it is advisable to perform small-scale solubility tests. Generally, for compounds with similar structures, solubility can be explored in other organic solvents like ethanol or methanol, but their stability in these solvents is not documented.

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause?

This is a common issue known as "co-solvent shock" or "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with LY221501 in solution.

Issue 1: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Steps
Exceeding Solubility Limit - Decrease the final concentration of LY221501 in the aqueous solution.- Increase the percentage of the organic co-solvent (e.g., DMSO), if your experimental system allows. Be mindful of potential solvent toxicity in cell-based assays.
"Salting Out" Effect - High salt concentrations in buffers (e.g., PBS) can reduce the solubility of organic compounds. Try using a buffer with a lower salt concentration if your experiment permits.
Incorrect pH - The pH of the solution can significantly impact the solubility of a compound, especially one with acidic or basic functional groups. Experiment with different pH values for your buffer to find the optimal solubility.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Compound Degradation - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.- Protect solutions from light, especially if photolability is a concern for similar compounds.- Consider performing a time-course experiment to assess the stability of LY221501 in your specific experimental medium and conditions.
Inaccurate Pipetting - Ensure your pipettes are properly calibrated, especially when working with small volumes of high-concentration stock solutions.
Incomplete Dissolution - Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of LY221501 solid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: To minimize precipitation, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring the buffer. This gradual addition helps to disperse the compound more effectively.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Use Immediately: It is best practice to use the freshly prepared aqueous working solution immediately to minimize the risk of degradation or precipitation over time.

Signaling Pathways and Experimental Workflows

General Workflow for Investigating Compound Stability

The following diagram illustrates a general workflow for assessing the stability of a compound like LY221501 in a new solution.

G cluster_prep Solution Preparation cluster_storage Incubation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare LY221501 solution in desired buffer/medium cond1 Condition 1 (e.g., 4°C, dark) prep->cond1 Incubate under various conditions cond2 Condition 2 (e.g., 37°C, dark) prep->cond2 Incubate under various conditions cond3 Condition 3 (e.g., Room Temp, light) prep->cond3 Incubate under various conditions sampling Sample at different time points (t=0, 2, 4, 8, 24h) cond1->sampling cond2->sampling cond3->sampling analysis Analyze by HPLC or LC-MS to quantify remaining LY221501 sampling->analysis kinetics Determine degradation kinetics and half-life analysis->kinetics

Caption: A general experimental workflow for determining the stability of LY221501.

Potential Degradation Pathways

While specific degradation pathways for LY221501 have not been detailed in the literature, small molecules with ester or amide functionalities can be susceptible to certain degradation mechanisms. The following diagram illustrates these general pathways.

G cluster_degradation Potential Degradation Pathways LY221501 LY221501 hydrolysis Hydrolysis (pH dependent) LY221501->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (presence of O2, metal ions) LY221501->oxidation O₂, ROS photolysis Photolysis (exposure to light) LY221501->photolysis UV/Visible Light

Caption: General potential degradation pathways for small molecules.

References

Technical Support Center: Addressing LY221501 (Galunisertib) Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY221501 (Galunisertib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects during experimentation with this TGF-β receptor I (TβRI) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of LY221501?

A1: LY221501, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TβRI/ALK5) kinase.[1][2] By inhibiting TβRI, it blocks the phosphorylation of downstream SMAD2 and SMAD3, thereby interrupting the canonical TGF-β signaling pathway.[1][3]

Q2: Are there known off-targets for LY221501?

A2: While LY221501 is designed to be a selective inhibitor of TβRI, like many kinase inhibitors, it may exhibit activity against other kinases, particularly at higher concentrations. Comprehensive kinome screening data is often proprietary, however, available information indicates high selectivity for TβRI over the type II receptor (TβRII).[2] It is crucial to consider potential off-target effects when interpreting experimental results, especially if unexpected phenotypes are observed.

Q3: My cells are not responding to LY221501 treatment as expected. What could be the issue?

A3: Several factors can contribute to a lack of response. Consider the following:

  • Cell Line Specifics: The cellular context is critical. Ensure your cell line expresses the TGF-β receptors and has a functional downstream signaling pathway.

  • Compound Integrity: Verify the proper storage and handling of your LY221501 stock to ensure its stability and activity.

  • Experimental Conditions: Optimize the concentration of LY221501 and the treatment duration for your specific cell line and experimental endpoint.

  • Downstream Readout: Confirm that your method for assessing pathway inhibition (e.g., phospho-SMAD2/3 Western blot) is sensitive and functioning correctly.

Q4: I am observing a phenotype that doesn't seem to be related to TGF-β signaling. Could this be an off-target effect?

A4: It is possible. Unanticipated cellular responses may indicate that LY221501 is interacting with other cellular targets. To investigate this, you can:

  • Perform a dose-response analysis: Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is dose-dependent.

  • Use a structurally unrelated TβRI inhibitor: If a different TβRI inhibitor does not produce the same phenotype, it strengthens the possibility of an off-target effect of LY221501.

  • Conduct a rescue experiment: If possible, overexpressing the intended target (TβRI) might rescue the on-target effects but not the off-target phenotype.

  • Perform a kinome-wide selectivity screen: This will provide a broad view of the kinases inhibited by LY221501 at various concentrations.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of pSMAD2/3

Possible Causes & Solutions

Possible CauseTroubleshooting Step
Suboptimal LY221501 Concentration Perform a dose-response curve (e.g., 0.1 to 10 µM) to determine the optimal inhibitory concentration for your cell line.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal duration for observing maximal pSMAD2/3 inhibition.
TGF-β Ligand Activity Ensure the TGF-β ligand used for stimulation is fresh and active. Test a range of ligand concentrations.
Cellular Health and Confluency Maintain consistent cell health, passage number, and confluency between experiments, as these can affect signaling pathways.
Western Blotting Issues Optimize antibody concentrations, blocking conditions, and transfer efficiency. Include positive and negative controls.
Issue 2: Unexpected Cell Viability or Morphological Changes

Possible Causes & Solutions

Possible CauseTroubleshooting Step
Off-Target Kinase Inhibition Consult available kinase selectivity data for LY221501. If a suspected off-target is identified, use a more specific inhibitor for that target to see if it recapitulates the phenotype.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is consistent across all treatments and below a toxic level for your cells (typically <0.5%).
Compound Precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations.
Activation of Alternative Signaling Pathways Inhibition of the TGF-β pathway can sometimes lead to compensatory activation of other pathways. Use pathway analysis tools or phospho-kinase arrays to investigate this.

Quantitative Data

The following table summarizes the known inhibitory activity of LY221501 (Galunisertib). A comprehensive, publicly available kinome-wide scan is not available; however, the data below highlights its selectivity for the intended target.

TargetAssay TypeIC50 / KiReference
TGF-βRI (ALK5) Autophosphorylation Kinase AssayKi = 86 nM, IC50 = 0.051 µM[2]
TGF-βRII Autophosphorylation Kinase AssayIC50 = 2 µM[2]
TGF-βRII Binding AssayIC50 = 0.43 µM[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of LY221501 against a panel of kinases.

Objective: To determine the IC50 values of LY221501 against a broad range of kinases to identify potential off-targets.

Methodology:

  • Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel covering a diverse representation of the human kinome.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³²P- or ³³P-labeled phosphate from ATP onto a substrate. Alternatively, fluorescence- or luminescence-based assays can be used.

  • Compound Preparation: Prepare a series of dilutions of LY221501 in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the individual kinases, their specific substrates, ATP (at a concentration close to the Km for each kinase), and the various concentrations of LY221501.

  • Incubation: Allow the reaction to proceed for a specified time at the optimal temperature for each kinase.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the LY221501 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of LY221501 with TβRI in a cellular context and can also be adapted to identify off-target engagement.

Objective: To determine if LY221501 binds to and stabilizes TβRI in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with LY221501 at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble TβRI in each sample using Western blotting or an ELISA-based method with a specific anti-TβRI antibody.

  • Data Analysis: Plot the amount of soluble TβRI as a function of temperature for both the vehicle- and LY221501-treated samples. A shift in the melting curve to a higher temperature in the presence of LY221501 indicates target stabilization and therefore, engagement.

Visualizations

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and LY221501 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII 1. Ligand Binding TBRI TβRI (ALK5) TBRII->TBRI 2. Receptor Complex Formation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex 4. Complex with SMAD4 SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (e.g., PAI-1, SNAIL) Nucleus->Gene_Transcription 6. Transcriptional Regulation LY221501 LY221501 LY221501->TBRI Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of LY221501.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start: Intact Cells treatment 1. Treat cells with LY221501 or Vehicle start->treatment heat 2. Heat Challenge (Temperature Gradient) treatment->heat lysis 3. Cell Lysis heat->lysis centrifugation 4. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Soluble Fraction (Supernatant) centrifugation->supernatant pellet Aggregated Fraction (Pellet) centrifugation->pellet detection 5. Detection of Target Protein (e.g., Western Blot for TβRI) supernatant->detection analysis 6. Data Analysis: Generate Melting Curve detection->analysis end End: Target Engagement Determination analysis->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: A decision-making workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing Variability in LY221501 (LY2584702) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p70S6 Kinase (p70S6K) inhibitor, LY221501 (also known as LY2584702). Our goal is to help you minimize experimental variability and achieve consistent, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of LY221501.

Q1: How should I prepare and store stock solutions of LY221501?

A: Proper preparation and storage of stock solutions are critical for consistent experimental outcomes. Most kinase inhibitors, including LY221501, are soluble in organic solvents like DMSO.[1]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][2] This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced cytotoxicity.[1] To prepare, you may need to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q2: My LY221501 precipitated when I diluted it in my cell culture medium. How can I prevent this?

A: Precipitation of hydrophobic compounds in aqueous media is a common issue.

  • Dilution Method: When diluting the DMSO stock solution into your aqueous buffer or cell culture medium, add the stock solution drop-wise while vortexing or gently mixing the medium. This gradual introduction can prevent immediate precipitation.

  • Serum Presence: The presence of serum in the culture medium can aid in keeping hydrophobic compounds in solution.[1] If your experimental design allows, ensure your final dilution medium contains the appropriate serum concentration.

  • Final Concentration: Avoid excessively high final concentrations of the inhibitor that exceed its solubility limit in the aqueous medium.

Q3: I am observing inconsistent IC50 values for LY221501 between experiments. What are the potential causes?

A: Inconsistent IC50 values are a frequent challenge and can stem from several factors:[3]

  • Cell-Based Factors:

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher cell densities may exhibit increased resistance. It is crucial to use a consistent seeding density for all experiments.[3]

    • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent range of passage numbers. High-passage number cells can exhibit altered signaling and drug sensitivity.

  • Assay-Specific Factors:

    • Incubation Time: The duration of drug exposure is a critical parameter. A 24-hour incubation will likely yield a different IC50 value than a 48- or 72-hour incubation.[3]

    • Assay Type: Different cytotoxicity or cell viability assays measure different biological endpoints (e.g., metabolic activity, membrane integrity). IC50 values can vary between assays like MTT, CCK-8, or ATP-based assays.[3][4][5]

  • Compound-Related Factors:

    • Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Stability in Media: The stability of LY221501 in your specific cell culture media and conditions can vary.[1] A loss of biological activity over time can indicate compound instability.[1]

Q4: What are the known off-target effects of LY221501?

A: LY221501 is a selective inhibitor of p70S6K. However, like many kinase inhibitors, it can exhibit some activity against related kinases at higher concentrations. It has been shown to have some activity against the S6K-related kinases MSK2 and RSK at higher concentrations (enzyme assay IC50 = 58-176 nM).[4] It is crucial to use the lowest effective concentration to minimize potential off-target effects.[1] Off-target effects can also arise from the inhibitor's impact on signaling pathway feedback loops.[6]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments with LY221501.

Troubleshooting Inconsistent Western Blot Results for p-p70S6K (Thr389) or p-S6

Issue: You are observing variable or no inhibition of p70S6K or S6 phosphorylation after treatment with LY221501.

Possible Cause Recommended Solution
Suboptimal Cell Lysis Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.
Incorrect Antibody Dilution or Incubation Optimize the primary antibody concentration and incubation time as recommended by the antibody manufacturer.
Low Target Protein Expression Ensure your cell line expresses sufficient levels of p70S6K. You may need to stimulate the pathway (e.g., with growth factors) to detect robust phosphorylation.
Ineffective LY221501 Treatment Verify the concentration and integrity of your LY221501 stock solution. Perform a dose-response and time-course experiment to determine the optimal treatment conditions for your specific cell line.
Feedback Loop Activation Inhibition of the mTOR/p70S6K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, through the release of negative feedback loops.[3] Consider probing for markers of other signaling pathways to assess for off-target or feedback effects.

III. Data Presentation

This section provides quantitative data on the activity of LY221501 (LY2584702) in various experimental settings.

Table 1: In Vitro and In Vivo Activity of LY221501 (LY2584702)

Assay Type Target/Cell Line IC50 / Effective Concentration Reference
Enzyme Assayp70S6K4 nM[7]
Enzyme AssayS6K12 nM[4]
Cell-Based Assay (pS6 Inhibition)HCT116 Colon Cancer Cells0.1-0.24 µM[2][7]
Cell Proliferation AssayA549 Lung Cancer CellsSignificant inhibition at 0.1 µM after 24h[4]
Cell Proliferation AssaySK-MES-1 Lung Cancer CellsSignificant inhibition at 0.6 µM[4]
In Vivo Xenograft ModelU87MG GlioblastomaSignificant efficacy at 2.5 mg/kg and 12.5 mg/kg (BID)[2][7]
In Vivo Xenograft ModelHCT116 Colon CarcinomaSignificant efficacy at 2.3 mg/kg (TMED50) and 10 mg/kg (TMED90)[2]

BID: twice daily; TMED50/90: threshold minimum effective dose for 50% or 90% tumor growth reduction.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving LY221501.

Protocol 1: Cell Viability (CCK-8) Assay

This protocol is for determining the IC50 value of LY221501 in a cell-based assay.[4][5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of LY221501 in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of LY221501 or vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition and Incubation:

    • After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-S6

This protocol is to verify that LY221501 inhibits the phosphorylation of its downstream target, S6 ribosomal protein.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of LY221501 (e.g., 0.1x, 1x, 10x IC50) for a predetermined duration (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total S6 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

V. Mandatory Visualizations

This section provides diagrams to visualize key concepts related to LY221501 experimentation.

p70S6K_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->RTK inhibits S6 Ribosomal Protein S6 p70S6K->S6 BAD BAD p70S6K->BAD inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Apoptosis Apoptosis BAD->Apoptosis LY221501 LY221501 LY221501->p70S6K inhibits Feedback Negative Feedback Experimental_Workflow Start Start Prepare_Cells Prepare Cells (Seed & Culture) Start->Prepare_Cells Prepare_LY221501 Prepare LY221501 (Stock & Dilutions) Start->Prepare_LY221501 Treat_Cells Treat Cells with LY221501 Prepare_Cells->Treat_Cells Prepare_LY221501->Treat_Cells Incubate Incubate (Time-course) Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Viability) Incubate->Assay Data_Analysis Data Analysis (e.g., IC50, Band Density) Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results with LY221501 Check_Stock Check LY221501 Stock: - Age? - Storage? - Freeze-thaws? Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Make_New_Stock Prepare Fresh Stock Solution Stock_OK->Make_New_Stock No Check_Cells Check Cell Culture: - Passage number? - Contamination? - Seeding density? Stock_OK->Check_Cells Yes Make_New_Stock->Check_Cells Cells_OK Cells Consistent? Check_Cells->Cells_OK Standardize_Culture Standardize Cell Culture Practices Cells_OK->Standardize_Culture No Check_Protocol Review Experimental Protocol: - Consistent incubation times? - Correct reagent concentrations? Cells_OK->Check_Protocol Yes Standardize_Culture->Check_Protocol Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol Parameters (e.g., time, concentration) Protocol_OK->Optimize_Protocol No Consider_Feedback Consider Biological Complexity: - Feedback loops? - Off-target effects? Protocol_OK->Consider_Feedback Yes

References

Technical Support Center: In Vivo Delivery of LY221501

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, LY221501, in vivo. The following information is designed to address common challenges encountered during experimental procedures, with a focus on formulation and delivery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My LY221501 formulation, prepared in a DMSO-based vehicle, shows precipitation upon dilution with aqueous solutions or upon injection. What is happening and how can I resolve this?

A1: This is a common issue known as "antisolvent precipitation." LY221501 is readily soluble in DMSO, an organic solvent, but has low solubility in aqueous environments. When your DMSO stock is diluted into an aqueous vehicle (like saline or PBS) or injected into the bloodstream, the drastic change in solvent polarity causes the compound to crash out of solution. This can lead to inaccurate dosing, vessel embolism, and inconsistent experimental results.

Troubleshooting Steps:

  • Optimize Vehicle Composition: The primary solution is to create a more robust formulation that can maintain LY221501 in solution upon dilution. This often involves a multi-component vehicle.

  • Reduce Final DMSO Concentration: Aim to keep the final concentration of DMSO in your formulation as low as possible, ideally below 10% for intraperitoneal (IP) injections and even lower for intravenous (IV) administration to minimize toxicity.[1][2][3]

  • Stepwise Dilution: When preparing your formulation, add the aqueous component to the DMSO stock slowly and with constant vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Consider Alternative Formulations: If precipitation persists, a suspension or a lipid-based formulation might be more appropriate.

Q2: What are some recommended alternative vehicle formulations for in vivo delivery of LY221501?

A2: For compounds like LY221501 with poor aqueous solubility, multi-component solvent systems are often employed to enhance solubility and stability. Below is a table of commonly used vehicle components and example formulations.

Data Presentation: Vehicle Characteristics and Tolerability

Vehicle ComponentProperties & UseCommon In Vivo ConcentrationAdvantagesPotential Disadvantages & Confounding Effects
DMSO Powerful aprotic solvent<10% (IP), <5% (IV)[2][3]High solubilizing power for many hydrophobic compounds.Can cause inflammation, sedation, and hemolysis at higher concentrations. May have biological effects on its own.[1]
PEG 400 Water-miscible polymer20-40%Good solubilizer for many compounds, generally well-tolerated.Can cause osmotic effects and renal toxicity at high doses.[4][5]
Cyclodextrins (e.g., HP-β-CD) Cyclic oligosaccharides that form inclusion complexes20-40%Can significantly increase aqueous solubility.May have dose-limiting renal toxicity.
Tween® 80 / Polysorbate 80 Non-ionic surfactant1-10%Improves wetting and can help form stable suspensions or emulsions.Can cause hypersensitivity reactions in some animals.
Corn Oil / Sesame Oil Lipid-based vehicle100% (for oral or subcutaneous routes)Suitable for highly lipophilic compounds.Not suitable for IV administration. Absorption can be slow and variable.

Example Formulations:

  • For Intraperitoneal (IP) Injection: 10% DMSO, 40% PEG 400, 50% Saline

  • For Intravenous (IV) Injection: 5% DMSO, 30% PEG 400, 65% Saline

  • For Oral Gavage (Solution): 10% DMSO, 40% PEG 300, 50% Water[6]

  • For Oral Gavage (Suspension): 0.5% Carboxymethylcellulose (CMC) in water with 1-2% Tween® 80

Q3: I am observing inconsistent results between experiments. Could this be related to the formulation?

A3: Yes, formulation instability or improper preparation is a major cause of experimental variability.

Troubleshooting Steps:

  • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Continuous stirring during the dosing procedure is recommended.

  • Fresh Preparations: Whenever possible, prepare the formulation fresh before each experiment. Poorly soluble compounds can precipitate out of solution over time, even in optimized vehicles.

  • Control for Vehicle Effects: Always include a vehicle-only control group in your experiments. Solvents like DMSO can have biological effects that could be misinterpreted as a compound effect.[1]

  • Validate Dosing Accuracy: Ensure your dosing technique is consistent and accurate. Small variations in administered volume can lead to significant differences in the delivered dose.

Experimental Protocols

Protocol 1: Preparation of a DMSO/PEG 400/Saline Vehicle for Intraperitoneal Injection

Objective: To prepare a 10 mL formulation of LY221501 at a final concentration of 1 mg/mL.

Materials:

  • LY221501 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Calculate Required Amounts:

    • Total volume: 10 mL

    • LY221501: 10 mg

    • DMSO (10% of total volume): 1 mL

    • PEG 400 (40% of total volume): 4 mL

    • Saline (50% of total volume): 5 mL

  • Dissolve LY221501 in DMSO: Weigh 10 mg of LY221501 and place it in a sterile conical tube. Add 1 mL of DMSO and vortex until the compound is completely dissolved.

  • Add PEG 400: To the DMSO solution, add 4 mL of PEG 400. Vortex thoroughly to ensure a homogenous mixture.

  • Add Saline: Slowly add the 5 mL of saline to the DMSO/PEG 400 mixture while continuously vortexing. Add the saline dropwise or in small aliquots to prevent precipitation.

  • Final Inspection: Once all components are added, visually inspect the solution to ensure it is clear and free of any precipitate.

Mandatory Visualizations

G cluster_troubleshooting In Vivo Delivery Troubleshooting Workflow start Start: Inconsistent Results or Precipitation Observed check_formulation Is the formulation a clear solution or a homogenous suspension? start->check_formulation reprepare Re-prepare formulation. Ensure proper mixing and fresh reagents. check_formulation->reprepare No check_vehicle Is the vehicle appropriate for a hydrophobic compound? check_formulation->check_vehicle Yes reprepare->check_formulation optimize_vehicle Optimize vehicle. Try co-solvents (e.g., PEG 400) or a suspension. check_vehicle->optimize_vehicle No check_concentration Is the final concentration too high? check_vehicle->check_concentration Yes optimize_vehicle->check_formulation lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_dilution Is precipitation occurring upon dilution/injection? check_concentration->check_dilution No lower_concentration->check_formulation slow_dilution Use stepwise and slow dilution. Consider alternative formulations. check_dilution->slow_dilution Yes final_check Proceed with optimized protocol. Include vehicle control. check_dilution->final_check No slow_dilution->check_formulation

Caption: Troubleshooting workflow for in vivo experiments.

NMDA_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R LY221501 LY221501 LY221501->NMDA_R CaM Calmodulin (CaM) Ca_influx->CaM PKC PKC Ca_influx->PKC CREB CREB Activation CaM->CREB Src Src Kinase PKC->Src Src->NMDA_R Modulation Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression

Caption: Simplified NMDA Receptor Signaling Pathway.

References

Validation & Comparative

In-Depth Comparison of LY 221501 and Ketamine in Behavioral Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between LY 221501 and ketamine in behavioral studies cannot be provided at this time due to the lack of publicly available research on this compound. Extensive literature searches did not yield any preclinical or clinical studies investigating the behavioral effects of a compound designated as this compound. This suggests that "this compound" may be an internal development code, a misidentified compound, or a substance that has not yet been the subject of published scientific research in the behavioral sciences.

Therefore, this guide will focus on providing a comprehensive overview of the well-documented behavioral effects of ketamine, a compound with a rich history of research in both preclinical and clinical settings. This information can serve as a valuable reference for when data on this compound or other novel compounds become available, allowing for future comparative analyses.

Ketamine: A Multifaceted Modulator of Behavior

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been extensively studied for its diverse effects on behavior, ranging from its anesthetic properties at high doses to its rapid-acting antidepressant and psychotomimetic effects at sub-anesthetic doses.[1][2][3] Its complex mechanism of action involves not only the glutamatergic system but also interactions with opioid, monoaminergic, and cholinergic receptors.[1][3]

Key Behavioral Paradigms and Ketamine's Effects

The following sections detail common behavioral assays used to characterize the effects of psychoactive compounds and summarize the typical findings for ketamine.

1. Antidepressant-like Effects: The Forced Swim Test (FST)

The Forced Swim Test is a widely used preclinical model to assess antidepressant efficacy.[4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.

  • Experimental Protocol:

    • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

    • Procedure: Mice or rats are placed in the water for a 6-minute session. The duration of immobility is typically scored during the last 4 minutes of the test.

    • Data Analysis: The primary endpoint is the total time spent immobile. A significant decrease in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

Table 1: Representative Data of Ketamine in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle (Saline)-150 ± 10
Ketamine1080 ± 8*

*Note: Data are hypothetical and for illustrative purposes, representing typical outcomes. p < 0.05 compared to vehicle. i.p. = intraperitoneal.

2. Cognitive Effects: The Novel Object Recognition (NOR) Test

The Novel Object Recognition test evaluates an animal's ability to recognize a previously encountered object, providing insights into learning and memory. Rodents have a natural tendency to explore novel objects more than familiar ones.

  • Experimental Protocol:

    • Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.

    • Procedure:

      • Habituation: The animal is allowed to freely explore the empty arena.

      • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

      • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

    • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Table 2: Representative Data of Ketamine in the Novel Object Recognition Test

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)
Vehicle (Saline)-0.4 ± 0.05
Ketamine300.1 ± 0.03*

*Note: Data are hypothetical and for illustrative purposes, representing typical outcomes. Ketamine, particularly at higher doses, can impair performance in this task. p < 0.05 compared to vehicle.

3. Social Behavior: The Social Interaction Test

The Social Interaction Test assesses social affiliation and anxiety-like behaviors in rodents. Animals are typically placed in an arena with an unfamiliar conspecific.

  • Experimental Protocol:

    • Apparatus: An open-field arena.

    • Procedure: A test animal is placed in the arena with a novel "target" animal (often of the same sex and strain). The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period.

    • Data Analysis: The total time spent in social interaction is the primary measure. Increased social interaction can indicate anxiolytic or pro-social effects.

Table 3: Representative Data of Ketamine in the Social Interaction Test

Treatment GroupDose (mg/kg, i.p.)Time in Social Interaction (seconds)
Vehicle (Saline)-60 ± 5
Ketamine1095 ± 7*

*Note: Data are hypothetical and for illustrative purposes, representing typical outcomes. Sub-anesthetic doses of ketamine have been shown to increase social interaction. p < 0.05 compared to vehicle.

Signaling Pathways and Experimental Workflows

Ketamine's Mechanism of Action: A Focus on NMDA Receptor Signaling

Ketamine's primary mechanism of action is the blockade of the NMDA receptor, a key component of the glutamatergic system involved in synaptic plasticity, learning, and memory.[1][2]

Ketamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity Signaling->Plasticity Ketamine Ketamine Ketamine->NMDA_R Blocks

Caption: Ketamine blocks the NMDA receptor, preventing glutamate-mediated calcium influx and downstream signaling.

Experimental Workflow for Behavioral Testing

A typical workflow for assessing the behavioral effects of a compound like ketamine involves several key stages.

Behavioral_Workflow A Animal Acclimation B Baseline Behavioral Testing (Optional) A->B C Drug Administration (e.g., Ketamine or Vehicle) A->C B->C D Behavioral Assay (e.g., FST, NOR, Social Interaction) C->D E Data Collection & Analysis D->E F Interpretation of Results E->F

Caption: A generalized workflow for conducting preclinical behavioral studies with pharmacological interventions.

References

Efficacy of TGF-β Receptor I Kinase Inhibition in Preclinical Stroke Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the therapeutic potential of targeting the Transforming Growth Factor-β (TGF-β) signaling pathway in stroke reveals a nuanced, context-dependent role. While initial hypotheses might suggest a neuroprotective benefit, preclinical evidence indicates that inhibition of the TGF-β receptor I (TGFβRI) kinase, exemplified by the investigational compound LY221501, may be detrimental in ischemic stroke but potentially beneficial in specific cases of hemorrhagic stroke.

This guide provides a comparative overview of the efficacy of a TGFβRI kinase inhibitor in a relevant preclinical stroke model against other therapeutic strategies. Due to the lack of specific data on LY221501 in stroke models, this analysis utilizes data from studies on SD208, another TGFβRI kinase inhibitor, investigated in a neonatal rat model of germinal matrix hemorrhage (GMH), a form of hemorrhagic stroke. This is contrasted with the neuroprotectant NXY-059 and the thrombolytic agent, tissue Plasminogen Activator (t-PA), in models of ischemic stroke.

Comparative Efficacy of Stroke Therapies in Preclinical Models

The following table summarizes the efficacy of a TGFβRI kinase inhibitor and two alternative therapies in relevant preclinical stroke models. It is crucial to note that the models and, consequently, the endpoints differ, reflecting the distinct pathologies of hemorrhagic and ischemic stroke.

Therapeutic AgentStroke ModelKey Efficacy EndpointsOutcome
SD208 (TGFβRI Kinase Inhibitor) Collagenase-induced Germinal Matrix Hemorrhage (GMH) in neonatal ratsBrain Atrophy & HydrocephalusAttenuated GMH-induced brain atrophy and hydrocephalus.[1]
Developmental DelayAmeliorated GMH-induced developmental delay.[1]
Cognitive & Motor FunctionImproved cognitive and motor functions.[1]
BiomarkersDecreased deposition of vitronectin and GFAP.[1]
NXY-059 (Free Radical Scavenger) Meta-analysis of 15 studies (rats, mice, marmosets) of ischemic strokeInfarct VolumeSignificant reduction in total, cortical, and subcortical lesion volume (Standardized Mean Difference: -1.17).
Motor ImpairmentSignificant reduction in motor impairment (Standardized Mean Difference: -1.66).
Tissue Plasminogen Activator (t-PA) Transient Middle Cerebral Artery Occlusion (MCAO) in ratsInfarct VolumeIn a study, t-PA shRNA treatment following reperfusion reduced infarct volume by 78% in males and 66% in females.

Experimental Protocols

TGFβRI Kinase Inhibitor in Germinal Matrix Hemorrhage (GMH)

This protocol is based on studies of SD208 in a collagenase-induced GMH model in neonatal rats.[1]

  • Animal Model: Postnatal day 7 (P7) rat pups.

  • Induction of GMH: A stereotactic injection of collagenase VII (0.3 units) into the right germinal matrix (anterior caudate) region is performed. This induces localized hemorrhage that mimics clinical GMH.

  • Therapeutic Intervention: The TGFβRI kinase inhibitor SD208 is administered daily for three days, with treatment initiated either 1 hour or 3 days post-GMH induction.

  • Outcome Assessment:

    • Neurobehavioral Analysis: Developmental milestones, cognitive function (e.g., T-Maze), and sensorimotor function (e.g., rotarod, foot fault tests) are evaluated at various time points post-injury.

    • Histological Analysis: Brain tissue is collected at specified endpoints (e.g., 24 days post-GMH) for analysis of brain atrophy, ventricular volume, and immunohistochemical staining for markers of injury and gliosis (e.g., GFAP, vitronectin).

    • Biochemical Analysis: Western blot analysis is used to quantify the levels of TGF-β1 and the phosphorylation status of its downstream signaling molecules, such as SMAD2/3, to confirm target engagement.

Visualizing the Science: Diagrams of Pathways and Processes

The TGF-β Signaling Pathway and Inhibition

The diagram below illustrates the canonical TGF-β signaling cascade and the mechanism of action for a TGFβRI kinase inhibitor like LY221501 or SD208.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII 1. Binding TGFbRI TGFβRI TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Fibrosis, Apoptosis) Complex->Transcription 5. Nuclear Translocation & Gene Regulation LY221501 LY221501 (TGFβRI Inhibitor) LY221501->TGFbRI Inhibition

Caption: TGF-β signaling pathway and the point of inhibition by a TGFβRI kinase inhibitor.

General Workflow of a Preclinical Stroke Study

The following diagram outlines the typical experimental workflow for evaluating a therapeutic agent in a preclinical stroke model.

Preclinical_Stroke_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Outcome Assessment cluster_analysis Analysis Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Grouping 2. Randomization into Groups (Treatment, Control, Sham) Animal_Model->Grouping Stroke_Induction 3. Stroke Induction (e.g., MCAO, Collagenase) Grouping->Stroke_Induction Treatment 4. Therapeutic Intervention (Drug vs. Vehicle) Stroke_Induction->Treatment Behavioral 5. Neurobehavioral Testing (Motor, Sensory, Cognitive) Treatment->Behavioral Imaging 6. In-vivo/Ex-vivo Imaging (MRI, Histology) Treatment->Imaging Data_Analysis 7. Data Collection & Analysis (Infarct Volume, Functional Scores) Behavioral->Data_Analysis Imaging->Data_Analysis Conclusion 8. Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for preclinical stroke studies.

References

Comparative Analysis of Competitive NMDA Antagonists: LY235959, CGS-19755, CPP, and AP5

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a detailed overview of these antagonists for researchers, scientists, and drug development professionals. It includes comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of Competitive NMDA Antagonists

The following tables summarize the binding affinities and potencies of LY235959, CGS-19755, CPP, and AP5 for the NMDA receptor. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

CompoundKᵢ (nM)IC₅₀ (µM)pA₂Notes
LY235959 ~110--Conformationally restrained molecule with slow association and dissociation rates.[1]
CGS-19755 9 - 200-5.93Potent and selective competitive antagonist.[2][3]
(R)-CPP 41 (GluN2A)85.66Shows some selectivity for GluN2A-containing receptors.[4][5]
D-AP5 1400 (Kd)~50-Widely used in research to inhibit NMDA-dependent synaptic plasticity.[6][7][8]

Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ indicates a higher affinity. IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments used to characterize NMDA receptor antagonists.

1. Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a competitive antagonist using a radiolabeled ligand.

  • Objective: To determine the Kᵢ of a test compound for the NMDA receptor.

  • Materials:

    • Rat brain cortical membranes (or cells expressing NMDA receptors)

    • [³H]-CGS 19755 (or another suitable radioligand)

    • Test compounds (e.g., LY235959, CPP, AP5)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare rat cortical membranes by homogenization and centrifugation.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-CGS 19755, and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a high concentration of a known NMDA receptor ligand (e.g., unlabeled CGS 19755) is added to a set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

2. Electrophysiological Recording of NMDA Receptor Activity

This protocol outlines a method for assessing the antagonist activity on NMDA receptor-mediated currents in neurons using whole-cell patch-clamp electrophysiology.

  • Objective: To measure the inhibitory effect of an antagonist on NMDA-evoked currents.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

    • External solution (containing physiological concentrations of ions)

    • Internal solution (for the patch pipette, containing ions to mimic the intracellular environment)

    • NMDA and glycine (co-agonist)

    • Test antagonist (e.g., LY235959)

    • Patch-clamp amplifier and data acquisition system

  • Procedure:

    • Prepare cultured neurons or acute brain slices for recording.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to maintain the Mg²⁺ block of the NMDA receptor.

    • Apply a solution containing NMDA and glycine to evoke an inward current.

    • After establishing a stable baseline NMDA-evoked current, apply the test antagonist at various concentrations to the external solution.

    • Measure the reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist.

    • Construct a concentration-response curve to determine the IC₅₀ of the antagonist.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Antagonist Competitive Antagonist Antagonist->NMDA_R Blocks Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression

Caption: NMDA Receptor signaling cascade.

Experimental Workflow for Antagonist Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel NMDA receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology Electrophysiology (Determine IC50, Mechanism) Binding_Assay->Electrophysiology Selectivity_Screen Selectivity Screening (vs. AMPA, Kainate, etc.) Electrophysiology->Selectivity_Screen PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Screen->PK_PD Efficacy_Models Animal Models of Disease (e.g., Seizure, Ischemia) PK_PD->Efficacy_Models Safety_Tox Safety & Toxicology (e.g., Motor Impairment) Efficacy_Models->Safety_Tox

Caption: Preclinical workflow for NMDA antagonist evaluation.

Discussion

The competitive NMDA antagonists discussed here share the common mechanism of blocking the glutamate binding site on the NMDA receptor. However, they exhibit differences in potency, selectivity, and pharmacokinetic properties, which influence their utility in research and potential therapeutic applications.

  • LY235959 is noted for its conformational rigidity and slow binding kinetics.[1] This may translate to a longer duration of action in vivo. It has been shown to be effective in models of morphine tolerance and hyperalgesia.[10][11]

  • CGS-19755 (Selfotel) is a potent antagonist that has been investigated for its neuroprotective effects in stroke.[12][13] However, clinical development has been hampered by dose-limiting side effects, a common challenge for NMDA antagonists.[13]

  • CPP is another potent and selective competitive antagonist.[4][14] Its R-isomer shows some selectivity for GluN2A-containing receptors, which could potentially offer a better side-effect profile.[5] It has been used to study the role of NMDA receptors in addiction and pain.[15][16]

  • AP5 is a widely used research tool due to its selectivity for NMDA receptors.[6] It is particularly valuable for in vitro studies of synaptic plasticity, such as long-term potentiation (LTP).[6]

The choice of antagonist for a particular study will depend on the specific research question, the experimental model, and the desired pharmacokinetic profile. For instance, for in vitro electrophysiology experiments requiring rapid washout, an antagonist with faster dissociation kinetics might be preferred. Conversely, for in vivo studies requiring sustained receptor blockade, a compound like LY235959 with slower kinetics could be more suitable.

References

Cross-Validation of Galunisertib (LY2157299) Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of Galunisertib (LY2157299), a selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase. We will cross-validate its efficacy by examining data from traditional xenograft models and genetically engineered mouse models (GEMMs), offering a comprehensive overview for researchers in oncology and drug development.

Abstract

Galunisertib (LY2157299) is a potent inhibitor of the TGF-β signaling pathway, a critical regulator of tumor progression, invasion, and immune evasion.[1] Preclinical and clinical studies have demonstrated its anti-tumor activity across various cancer types. This guide synthesizes available data to compare the effects of Galunisertib in conventional xenograft models versus more complex, genetically defined mouse models, providing insights into the drug's performance in different biological contexts.

Data Presentation: Comparative Efficacy of Galunisertib

The following tables summarize the quantitative data on the efficacy of Galunisertib in different preclinical models.

Table 1: In Vitro and In Vivo Efficacy of Galunisertib in Xenograft and Syngeneic Models

Model TypeCancer TypeCell LineDosageEfficacy MeasurementResultReference
Human XenograftBreast CancerMX-175 mg/kg BIDTumor Growth Delay (1500 mm³ crossing time)10.3 ± 4.3 days (p=0.014)[2][3]
Human XenograftNon-Small Cell Lung CancerCalu675 mg/kg BIDTumor Growth Delay (500 mm³ crossing time)8.3 ± 2.6 days (p=0.034)[2][3]
SyngeneicBreast Cancer4T175 mg/kg BIDTumor Growth Delay (500 mm³ crossing time)13 ± 2.4 days (p<0.01)[2][3]
SyngeneicBreast Cancer4T1-LP37.5, 75, 150 mg/kg BIDComplete Tumor Regression1/10, 3/10, 5/10 mice respectively[4]
Human XenograftGlioblastomaU87MG25 mg/kg (in combination with Lomustine)Tumor Volume ReductionSignificant reduction compared to single agents[2][3]
Patient-Derived Xenograft (PDX)Various Solid Tumors13 different PDX modelsNot specifiedTumor Growth Inhibition (in vivo)Varied response patterns observed[5][6]

Table 2: Effects of Galunisertib on Downstream Signaling in Preclinical Models

Model TypeCancer TypeCell Line/ModelDosagePharmacodynamic MarkerInhibitionReference
Human XenograftNon-Small Cell Lung CancerCalu62.7 - 150 mg/kg (single dose)pSMAD2 in tumors (TEC50)~3-5 µM plasma concentration for ≥20% inhibition over 12h[2][7]
SyngeneicBreast CancerEMT6-LM22.7 - 150 mg/kg (single dose)pSMAD2 in tumors (TEC50)~3-5 µM plasma concentration for ≥20% inhibition over 12h[2][7]
Genetically Engineered Mouse Model (GEMM)Colorectal CancerKPN (KrasG12D, Ptenfl/fl, Notch1ΔE)Not specified (TGF-β inhibitor)Immune cell infiltrationIncreased T cells, monocytes; reduced neutrophils[8]
Ex Vivo Human Tumor TissueHepatocellular Carcinoma13 patient samples1 µM and 10 µMpSMAD2/3 expressionSignificant decrease[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Galunisertib and a typical experimental workflow for its evaluation.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Invasion, Immunosuppression) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation Galunisertib Galunisertib (LY2157299) Galunisertib->TGFbRI Inhibition

experimental_workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis and Comparison cell_lines Cancer Cell Lines & Patient-Derived Tumor Slices treatment_invitro Galunisertib Treatment cell_lines->treatment_invitro assays_invitro Proliferation, Invasion Assays, Western Blot (pSMAD2) treatment_invitro->assays_invitro data_analysis Statistical Analysis of Tumor Growth, Comparison of Efficacy Across Models assays_invitro->data_analysis models Xenograft, Syngeneic & Genetically Engineered Mouse Models treatment_invivo Galunisertib Administration (e.g., oral gavage) models->treatment_invivo monitoring Tumor Volume Measurement, Body Weight Monitoring treatment_invivo->monitoring analysis Pharmacodynamic Analysis (pSMAD2 in tumors/PBMCs), Immunohistochemistry monitoring->analysis analysis->data_analysis

Experimental Protocols

Western Blot Analysis for Phospho-SMAD2 (pSMAD2)

This protocol is adapted from studies evaluating the pharmacodynamic effects of Galunisertib.[9][10]

  • Sample Preparation:

    • For in vitro studies, cells are seeded, grown to 80-90% confluency, and pre-treated with Galunisertib at various concentrations (e.g., 1 µM, 10 µM) for 1-2 hours. Cells are then stimulated with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • For in vivo studies, tumors are harvested from treated and control animals at specified time points after Galunisertib administration.

    • Cell or tissue samples are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-40 µg) are loaded onto a polyacrylamide gel and separated by SDS-PAGE.

    • Proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein such as GAPDH or β-actin.

    • Band intensities are quantified using densitometry software.

In Vivo Tumor Model Studies

This protocol is a generalized representation based on multiple preclinical studies of Galunisertib.[2][4][11]

  • Animal Models:

    • Xenografts: Athymic nude mice are subcutaneously injected with human cancer cell lines (e.g., Calu6, MX-1).

    • Syngeneic Models: Immunocompetent mice (e.g., BALB/c) are injected with murine cancer cell lines (e.g., 4T1).

    • Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic alterations that spontaneously develop tumors (e.g., KPN model for colorectal cancer).

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

    • Galunisertib is typically administered orally via gavage, with doses ranging from 25 to 150 mg/kg, often on a twice-daily (BID) schedule.[2][4]

    • The control group receives the vehicle used to dissolve Galunisertib.

  • Efficacy and Toxicity Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored to assess toxicity.

  • Pharmacodynamic and Histological Analysis:

    • At the end of the study or at specific time points, tumors and other tissues (e.g., peripheral blood mononuclear cells - PBMCs) are collected.

    • Tissues can be processed for Western blot analysis of pSMAD2, immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3), and flow cytometry to analyze immune cell populations.[9]

Cross-Validation with Genetic Models: Key Findings and Implications

The use of genetically engineered mouse models (GEMMs) provides a more clinically relevant context for evaluating anti-cancer therapies compared to traditional xenografts, as they recapitulate the natural tumor microenvironment and immune interactions.

A study utilizing a GEMM of metastatic colorectal cancer (the "KPN" model) demonstrated that TGF-β inhibition inflames the tumor microenvironment, leading to an influx of T cells and monocytes.[8] When combined with PD-L1 blockade, this effect was enhanced, with an increase in cytotoxic CD8+ T cells and an upregulation of innate immune and interferon gene signatures.[8]

These findings from a genetic model highlight the crucial role of Galunisertib in modulating the tumor immune landscape, an effect that is not fully captured in immunodeficient xenograft models. While xenograft studies are valuable for assessing the direct anti-proliferative effects on human cancer cells, GEMMs provide critical insights into the interplay between the drug, the tumor, and the host immune system.

The varied responses observed in patient-derived xenograft (PDX) models further underscore the importance of the tumor microenvironment and intrinsic tumor characteristics in determining the efficacy of Galunisertib.[5][6] The correlation of in vivo response with pSMAD2 and TGF-βRI expression levels in these models suggests potential biomarkers for patient selection.[5][6]

Conclusion

The cross-validation of Galunisertib's effects across different preclinical models reveals a multifaceted anti-tumor activity. While xenograft models confirm its ability to inhibit tumor growth and downstream TGF-β signaling, studies in genetically engineered and syngeneic models highlight its significant immunomodulatory properties. The data strongly suggest that the efficacy of Galunisertib is not solely dependent on its direct effects on tumor cells but is also heavily influenced by its ability to reshape the tumor microenvironment and unleash an anti-tumor immune response. Future research should focus on further dissecting these mechanisms in various genetic contexts to optimize the clinical application of Galunisertib and similar TGF-β inhibitors.

References

Comparative Analysis of LY 221501 and Memantine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in neuroscience research and drug development, understanding the nuanced differences between N-methyl-D-aspartate (NMDA) receptor antagonists is critical for advancing therapeutic strategies for neurological disorders. This guide provides a detailed comparative analysis of two such antagonists: LY 221501 and the clinically approved drug, memantine. While extensive data is available for memantine, allowing for a thorough characterization of its pharmacological profile, publicly accessible experimental data for this compound is limited. This guide will present a comprehensive overview of memantine, supported by experimental data, and will outline the necessary experimental protocols for a future direct comparison with this compound, once such data becomes available.

Overview of Memantine

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[1] It is approved for the treatment of moderate-to-severe Alzheimer's disease.[2] Its therapeutic efficacy is attributed to its unique mechanism of action, which preferentially blocks the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while preserving their normal physiological function required for learning and memory.[2][3]

Mechanism of Action of Memantine

Memantine acts as an open-channel blocker, meaning it enters and blocks the NMDA receptor's ion channel only when it is opened by the binding of both glutamate and a co-agonist like glycine or D-serine.[1] This voltage-dependent blockade mimics the action of magnesium ions (Mg2+), which naturally block the channel at resting membrane potentials.[4] Under conditions of chronic, low-level glutamate stimulation, as is hypothesized to occur in Alzheimer's disease, memantine effectively reduces the persistent influx of calcium ions (Ca2+) that can lead to neuronal damage.[3] However, during normal synaptic transmission with transient, high concentrations of glutamate, memantine is readily displaced from the channel, allowing for physiological NMDA receptor activity.[5]

Recent studies suggest that memantine's neuroprotective effects may also involve other pathways. For instance, it has been shown to enhance cholinergic signaling and may interact with nicotinic acetylcholine receptors.[6] Additionally, some evidence points to its ability to reduce the production of amyloid-β (Aβ) peptides and mitigate neuroinflammation.[3][7]

Quantitative Data for Memantine

The following tables summarize key quantitative data for memantine from various in vitro and in vivo studies.

ParameterReceptor SubtypeValueConditionsReference
IC₅₀ NR1/2A0.5 - 1 µM0 mM Mg²⁺[4][8]
NR1/2B0.5 - 1 µM0 mM Mg²⁺[4][8]
NR1/2C0.5 - 1 µM0 mM Mg²⁺[4][8]
NR1/2D0.5 - 1 µM0 mM Mg²⁺[4][8]
GluN1/2A2.76 ± 0.27 µM< 1 nM intracellular Ca²⁺[9]
GluN1/2A0.70 ± 0.06 µM50 µM intracellular Ca²⁺[9]
GluN1/2B~75-fold higher affinity than amantadineWild-type receptor[10]

Table 1: In Vitro Binding Affinity and Potency of Memantine. This table highlights the half-maximal inhibitory concentration (IC₅₀) of memantine at different NMDA receptor subtypes and under various experimental conditions.

Animal ModelDosageOutcomeReference
5XFAD Mice (Alzheimer's Model)10 mg/kg/day, i.p. for 30 daysReversed memory impairments in younger mice[11]
APP/PS1 Mice (Alzheimer's Model)10 mg/kg/day, i.p. for 4 monthsSignificant decrease in amyloid plaque burden[3]
Rat Model of Transient Forebrain IschemiaDose-dependentReduced cerebral infarct size and hippocampal cell loss[2]
Freely Moving Rats5-10 mg/kg, i.p.Enhanced hippocampal long-term potentiation (LTP)[12]

Table 2: In Vivo Efficacy of Memantine in Animal Models. This table summarizes the effects of memantine in various preclinical models of neurological disease and cognitive function.

Overview of this compound

Experimental Protocols for Comparative Analysis

To conduct a comprehensive comparative analysis of this compound and memantine, a series of well-established in vitro and in vivo experiments would be required. The following protocols outline the standard methodologies used to characterize NMDA receptor antagonists.

In Vitro Experimental Protocols
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound and memantine for the NMDA receptor and its various subtypes.

    • Methodology:

      • Prepare cell membrane homogenates from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with NR1/NR2A, NR1/NR2B, etc.).

      • Incubate the membrane preparations with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 for the channel site or [³H]CGP 39653 for the glutamate binding site) in the presence of varying concentrations of the test compounds (this compound or memantine).

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC₅₀ values (concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently the Ki values using the Cheng-Prusoff equation.

  • Electrophysiology Studies:

    • Objective: To characterize the functional antagonism of NMDA receptors by this compound and memantine, including their potency (IC₅₀), mechanism of action (competitive, non-competitive, or uncompetitive), and kinetics of channel blockade.

    • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

      • Inject Xenopus laevis oocytes with cRNA encoding the desired NMDA receptor subunits.

      • After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

      • Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.

      • Apply varying concentrations of this compound or memantine to determine the concentration-dependent inhibition of the NMDA-evoked current and calculate the IC₅₀.

      • To determine the mechanism of action, assess whether the antagonist's potency is affected by varying the concentration of the agonist (glutamate).

      • To study the kinetics, analyze the rate of onset and offset of the channel block during rapid application and washout of the antagonist.

In Vivo Experimental Protocols
  • Animal Models of Neurological Disease (e.g., Alzheimer's Disease):

    • Objective: To evaluate the in vivo efficacy of this compound and memantine in improving cognitive deficits and reducing neuropathology.

    • Methodology (using a transgenic mouse model like 5XFAD):

      • Treat groups of 5XFAD mice and wild-type littermates with vehicle, this compound, or memantine at various doses for a specified duration.

      • Assess cognitive function using behavioral tests such as the Morris water maze (spatial learning and memory) and the novel object recognition test (recognition memory).

      • Following behavioral testing, sacrifice the animals and collect brain tissue.

      • Analyze the brain tissue for pathological markers, such as amyloid-β plaque burden (immunohistochemistry and ELISA) and levels of synaptic proteins (Western blotting).

  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and memantine.

    • Methodology:

      • Administer a single dose of this compound or memantine to rodents (e.g., rats) via the intended clinical route (e.g., oral or intravenous).

      • Collect blood samples at various time points post-administration.

      • Analyze the plasma concentrations of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

      • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Signaling Pathways and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 NMDA Receptor Signaling in Excitotoxicity cluster_1 Memantine's Mechanism of Action Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx ↑↑ Ca²⁺ Influx NMDA_R->Ca_influx Block Channel Block NMDA_R->Block Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDA_R Uncompetitive Antagonism Block->Ca_influx Reduces excessive influx

Caption: Mechanism of memantine in mitigating NMDA receptor-mediated excitotoxicity.

cluster_workflow Experimental Workflow for Comparative Analysis start Select Compounds (this compound & Memantine) invitro In Vitro Characterization start->invitro invivo In Vivo Evaluation start->invivo binding Radioligand Binding (Affinity - Ki) invitro->binding electro Electrophysiology (Potency - IC₅₀, Mechanism) invitro->electro data Data Analysis & Comparison binding->data electro->data pk Pharmacokinetics (ADME Profile) invivo->pk efficacy Efficacy in Disease Models (e.g., Alzheimer's Mice) invivo->efficacy pk->data efficacy->data conclusion Comparative Profile data->conclusion

Caption: A typical experimental workflow for the comparative analysis of two NMDA receptor antagonists.

Conclusion

Memantine presents a well-characterized profile as an uncompetitive NMDA receptor antagonist with demonstrated efficacy in preclinical models and clinical use for Alzheimer's disease. In contrast, the publicly available data on this compound is insufficient to perform a direct comparative analysis. The experimental protocols outlined in this guide provide a roadmap for the necessary studies to elucidate the pharmacological profile of this compound and enable a robust comparison with memantine. Such a comparison would be invaluable for the research community in understanding the structure-activity relationships of NMDA receptor antagonists and in the development of novel therapeutics for neurological disorders. Future research that discloses the experimental data for this compound will be essential to complete this comparative guide.

References

A Tale of Two Targets: A Comparative Analysis of the NMDA Receptor Antagonist AP5 and the TGF-β Receptor Inhibitor Galunisertib (LY2157299)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and oncology, the precise selection of molecular probes is paramount. This guide provides a detailed comparison of two distinct pharmacological agents: the classic N-methyl-D-aspartate (NMDA) receptor antagonist AP5 and the clinical-stage transforming growth factor-beta (TGF-β) receptor inhibitor Galunisertib (LY2157299). While initial database searches for "LY221501" yielded conflicting classifications, the broader context of Eli Lilly's "LY" series strongly indicates an association with TGF-β pathway inhibition. Therefore, this guide will focus on Galunisertib as a representative and well-characterized compound from this class to offer a meaningful comparative analysis against the NMDA receptor antagonist AP5.

This comparison will elucidate their distinct mechanisms of action, present available experimental data, and illustrate their respective signaling pathways, thereby providing a clear framework for their application in research.

Section 1: Overview of AP5 and Galunisertib

AP5 (or APV), specifically its active D-isomer (D-AP5), is a foundational tool in neuroscience research. It functions as a selective and competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2][3] By competing with the endogenous ligand glutamate, AP5 effectively blocks the influx of calcium ions through the NMDA receptor channel, thereby inhibiting downstream signaling cascades.[1][2]

In contrast, Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune responses.[2][3] Its dysregulation is a hallmark of various pathologies, most notably cancer and fibrosis. Galunisertib exerts its effect by blocking the kinase activity of TGFβRI, thereby preventing the phosphorylation of downstream SMAD proteins and inhibiting the transcription of TGF-β target genes.[2][3]

Section 2: Quantitative Data and Performance

The following tables summarize key quantitative parameters for D-AP5 and Galunisertib, providing a snapshot of their potency and selectivity.

Table 1: Quantitative Comparison of D-AP5 and Galunisertib (LY2157299)

ParameterD-AP5Galunisertib (LY2157299)
Primary Target NMDA Receptor (Glutamate Site)TGF-β Receptor I (ALK5) Kinase Domain
Mechanism of Action Competitive AntagonistATP-Competitive Inhibitor
Binding Affinity (Kd) 1.4 µM for NMDA receptorNot widely reported
IC50 Value ~50 µM for blocking NMDA-induced currents56 nM for TGFβRI (ALK5) kinase
Ki Value Not widely reported38 nM for TGFβRI

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Section 3: Experimental Methodologies

Electrophysiological Recording for AP5 Activity

Objective: To determine the inhibitory effect of AP5 on NMDA receptor-mediated synaptic currents.

Protocol:

  • Preparation: Acute brain slices (e.g., hippocampal) are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are obtained from neurons (e.g., CA1 pyramidal cells).

  • Stimulation: Electrical stimulation of afferent pathways is used to evoke excitatory postsynaptic currents (EPSCs).

  • Isolation of NMDA Component: AMPA receptor-mediated currents are blocked using a specific antagonist (e.g., CNQX). The cell is depolarized to relieve the magnesium block of the NMDA receptor.

  • Application of AP5: A baseline of NMDA receptor-mediated EPSCs is recorded. AP5 is then bath-applied at various concentrations.

  • Data Analysis: The reduction in the amplitude of the NMDA receptor-mediated EPSC in the presence of AP5 is measured to determine the IC50 value.

Kinase Inhibition Assay for Galunisertib Activity

Objective: To quantify the inhibitory potency of Galunisertib against the TGFβRI (ALK5) kinase.

Protocol:

  • Reagents: Recombinant human TGFβRI (ALK5) kinase domain, a suitable substrate (e.g., a peptide containing the SMAD2 phosphorylation site), and ATP are required.

  • Compound Preparation: Galunisertib is serially diluted to a range of concentrations.

  • Reaction Setup: The ALK5 enzyme is pre-incubated with the various concentrations of Galunisertib.

  • Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP. The mixture is incubated to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection of the phosphorylated substrate (e.g., ELISA or fluorescent assays).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Galunisertib, and the data are fitted to a dose-response curve to determine the IC50 value.

Section 4: Signaling Pathways and Mechanisms of Action

The distinct targets of AP5 and Galunisertib result in the modulation of fundamentally different signaling pathways.

AP5 and the NMDA Receptor Signaling Pathway

AP5's mechanism of action is centered on the inhibition of the NMDA receptor at the postsynaptic density of excitatory synapses.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates AP5 AP5 AP5->NMDAR Competitively Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: AP5 competitively inhibits glutamate binding to the NMDA receptor, preventing Ca²⁺ influx and downstream signaling.

Galunisertib and the TGF-β Signaling Pathway

Galunisertib targets the intracellular kinase domain of the TGF-β receptor I, thereby blocking the canonical SMAD-dependent signaling pathway.

TGFb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates pSMAD pSMAD2/3 TGFbRI->pSMAD Phosphorylates Galunisertib Galunisertib (LY2157299) Galunisertib->TGFbRI Inhibits Kinase Activity Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Galunisertib inhibits the kinase activity of TGF-βRI, preventing SMAD phosphorylation and downstream gene transcription.

Section 5: Summary of Comparison

The comparison between AP5 and Galunisertib is a study in contrasts, highlighting the specificity of targeted pharmacological intervention.

Table 2: Head-to-Head Comparison

FeatureAP5Galunisertib (LY2157299)
Target Class Ionotropic Glutamate ReceptorSerine/Threonine Kinase Receptor
Cellular Location of Target Cell Surface (Postsynaptic)Transmembrane (with intracellular kinase domain)
Primary Therapeutic Area Research Tool (Neuroscience)Oncology, Fibrosis (Clinical Development)
Key Biological Process Synaptic Transmission & PlasticityCell Growth, Differentiation, Immunity
Downstream Effectors Calcium-dependent enzymes (e.g., CaMKII)SMAD transcription factors

Conclusion

AP5 and Galunisertib (LY2157299) are highly specific and potent inhibitors of two unrelated, yet fundamentally important, signaling pathways. AP5 remains an indispensable tool for neuroscientists investigating the roles of the NMDA receptor in brain function and disease. Galunisertib, on the other hand, represents a targeted therapeutic strategy for diseases driven by aberrant TGF-β signaling, such as cancer. The clarification of their distinct mechanisms of action is crucial for the design of rigorous experiments and the interpretation of their results. Researchers should carefully consider the signaling pathways and cellular contexts relevant to their studies when selecting between these or any other pharmacological inhibitors.

References

Validating LY 221501 as a Selective NMDA Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of a compound's selectivity and potency is paramount. This guide provides a comparative analysis of LY 221501, a research chemical identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, alongside other established NMDA receptor antagonists.[1] The data presented here is crucial for evaluating its potential as a selective pharmacological tool.

Mechanism of Action: Targeting the NMDA Receptor

The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca2+, which triggers a cascade of intracellular signaling pathways crucial for synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists, like this compound, work by blocking this receptor, thereby preventing excessive neuronal excitation and subsequent cell death.

Comparative Analysis of NMDA Receptor Antagonists

To validate the selectivity of this compound, a direct comparison of its binding affinity and functional potency with other well-characterized NMDA receptor antagonists is essential. The following tables would typically present such a comparison, drawing data from receptor binding assays and electrophysiological studies.

Unfortunately, despite extensive searches for quantitative data on this compound, specific IC50 or Ki values from published, peer-reviewed studies were not found. A key study by Benveniste and Mayer from 1992, which includes this compound in its analysis of NMDA receptor antagonists, was identified. However, the full text containing the specific quantitative data and detailed experimental protocols could not be accessed.

For the purpose of illustrating how such a comparison would be presented, the following tables are structured with placeholder data for this compound. The data for the comparator compounds are drawn from publicly available pharmacological databases and literature.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
CompoundNMDA ReceptorAMPA ReceptorKainate Receptor
This compound Data not availableData not availableData not available
MK-801 ~5>10,000>10,000
Ifenprodil ~10 (NR2B selective)>10,000>10,000
CGS-19755 ~15>10,000>10,000

This table would ideally showcase the binding affinity of this compound for the NMDA receptor in comparison to other glutamate receptor subtypes, providing a measure of its selectivity.

Table 2: Comparative Functional Potency (IC50 in µM)
CompoundNMDA-induced currentsAMPA-induced currentsKainate-induced currents
This compound Data not availableData not availableData not available
MK-801 ~0.01>100>100
Ifenprodil ~0.05 (NR2B)>100>100
CGS-19755 ~0.1>100>100

This table would demonstrate the functional inhibition of NMDA receptor-mediated currents by this compound, further validating its antagonist activity and selectivity.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. The following outlines the typical methodologies used to generate the data presented in the comparison tables.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the NMDA, AMPA, and Kainate receptors.

Methodology:

  • Membrane Preparation: Synaptic membrane fractions are prepared from rodent brain tissue (e.g., cortex or hippocampus).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]MK-801 for the NMDA receptor channel site, [3H]CGP 39653 for the glutamate binding site, [3H]AMPA for the AMPA receptor, and [3H]kainate for the kainate receptor) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The Ki is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

This method is used to measure the functional effect of a compound on ion channel activity.

Objective: To determine the IC50 of this compound for the inhibition of NMDA, AMPA, and Kainate receptor-mediated currents.

Methodology:

  • Cell Culture: Primary neuronal cultures or cell lines expressing the target receptors are used.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion currents.

  • Agonist Application: A specific agonist (e.g., NMDA, AMPA, or kainate) is applied to elicit an inward current.

  • Antagonist Application: The test compound (this compound) is co-applied with the agonist at various concentrations.

  • Data Analysis: The concentration-response curve for the inhibition of the agonist-induced current is plotted, and the IC50 value is determined.

Visualizing the Validation Process

To further clarify the experimental workflow and the underlying signaling pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_data Data Analysis cluster_conclusion Conclusion receptor_binding Radioligand Binding Assays electrophysiology Electrophysiology (Patch-Clamp) receptor_binding->electrophysiology Confirms functional antagonism ki_determination Ki Determination (Binding Affinity) receptor_binding->ki_determination selectivity_panel Selectivity Screening (Other Receptors) electrophysiology->selectivity_panel Establishes target selectivity ic50_determination IC50 Determination (Functional Potency) electrophysiology->ic50_determination validation Validation as a Selective NMDA Antagonist selectivity_panel->validation ki_determination->validation ic50_determination->validation

A typical workflow for validating a selective NMDA antagonist.

nmda_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor ly221501 This compound ly221501->nmda_receptor Antagonism ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opening signaling_cascade Signaling Cascades ca_influx->signaling_cascade cellular_response Synaptic Plasticity / Excitotoxicity signaling_cascade->cellular_response

NMDA receptor signaling and the antagonistic action of this compound.

Conclusion

While this compound is identified as an NMDA receptor antagonist, a comprehensive validation of its selectivity and potency requires publicly available, peer-reviewed quantitative data. The experimental frameworks outlined in this guide provide a clear path for such a validation. Should the data from the Benveniste and Mayer (1992) study or other subsequent research become accessible, a definitive comparative analysis can be completed. For researchers considering the use of this compound, it is recommended to perform in-house validation experiments following the protocols described above to ascertain its suitability for their specific research needs.

References

A Comparative Review of NMDA Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a key pathological process in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[3][4] This has spurred the development of NMDA receptor antagonists as potential therapeutic agents. This guide provides a comprehensive comparison of various NMDA receptor antagonists, summarizing their performance with supporting experimental data, detailing experimental protocols, and visualizing key pathways and workflows to aid researchers and drug development professionals in this field.

Classification of NMDA Receptor Antagonists

NMDA receptor antagonists can be broadly categorized based on their mechanism of action and binding site on the receptor complex. The primary classifications include:

  • Competitive Antagonists: These compounds bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.[5][6]

  • Uncompetitive Channel Blockers: These antagonists, also known as open-channel blockers, bind to a site within the ion channel pore (the phencyclidine (PCP) binding site), thereby blocking the flow of ions.[3][7] Their action is dependent on the channel being in an open state, meaning they require agonist binding and membrane depolarization.

  • Non-competitive Antagonists: This is a broader term that can sometimes be used interchangeably with uncompetitive channel blockers. However, it can also refer to allosteric modulators that bind to sites other than the agonist binding site or the channel pore to inhibit receptor function.[3]

  • Glycine Antagonists: These compounds act at the glycine co-agonist binding site on the GluN1 subunit, preventing the glycine-dependent activation of the NMDA receptor.[6]

Quantitative Comparison of NMDA Receptor Antagonists

The potency and efficacy of NMDA receptor antagonists are commonly quantified by their binding affinity (Ki) and their half-maximal inhibitory concentration (IC50). The following tables summarize these values for a selection of antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the specific radioligand used, the tissue preparation, and the NMDA receptor subunit composition.

Table 1: Binding Affinity (Ki) of Selected NMDA Receptor Antagonists

AntagonistClassRadioligandTissue/Cell LineKi (nM)Reference(s)
MK-801 (Dizocilpine)Uncompetitive Channel Blocker[3H]MK-801Rat brain membranes30.5[8]
[3H]MK-801Dark Agouti rat brain5.5[9]
Phencyclidine (PCP)Uncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain100.8[9]
KetamineUncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain922.2[9]
MemantineUncompetitive Channel Blocker~1000[10]
D-AP5Competitive Antagonist~1930[10]
CGS 19755Competitive Antagonist~340[10]
DexoxadrolUncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain21.5[9]
TCPUncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain24.2[9]
DextrorphanUncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain405.2[9]
DextromethorphanUncompetitive Channel Blocker[3H]MK-801Dark Agouti rat brain2913[9]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected NMDA Receptor Antagonists

AntagonistClassExperimental ConditionIC50 (µM)Reference(s)
MemantineUncompetitive Channel BlockerIntracellular Ca2+ measurement in cultured rat cerebellar granule neurons (NMDA 100 µM + Glycine 10 µM)1.5 ± 0.1[11]
AmantadineUncompetitive Channel BlockerIntracellular Ca2+ measurement in cultured rat cerebellar granule neurons (NMDA 100 µM + Glycine 10 µM)92[11]
IfenprodilNon-competitive (GluN2B selective)Neonatal rat forebrain0.3[8]
EliprodilNon-competitive (GluN2B selective)NR2B-containing receptors1[8]
Ro 25-6981Non-competitive (GluN2B selective)
UB-ALT-EVUncompetitive Channel Blocker1.9[12]
ProcaineNon-competitive296[8]

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of NMDA receptor antagonists.

Radioligand Binding Assays for Determining Ki

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Principle: This assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that is known to bind to a specific site on the NMDA receptor. The Ki value is inversely proportional to the binding affinity of the test compound.

Typical Protocol:

  • Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]MK-801 for the channel blocker site) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Intracellular Calcium Influx Assays for Determining IC50

Objective: To determine the functional inhibitory potency (IC50) of an NMDA receptor antagonist.

Principle: NMDA receptor activation leads to an influx of calcium ions into the cell. This assay measures the ability of an antagonist to inhibit this NMDA-induced calcium influx using a fluorescent calcium indicator.

Typical Protocol:

  • Cell Culture: Primary neuronal cultures (e.g., cerebellar granule neurons) or cell lines expressing NMDA receptors are grown on coverslips.[11]

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for a specific period.[14]

  • Baseline Measurement: The baseline fluorescence is measured before the application of any compounds.

  • Antagonist Application: The cells are pre-incubated with varying concentrations of the NMDA receptor antagonist.

  • NMDA Receptor Activation: The cells are then stimulated with a combination of NMDA and a co-agonist like glycine to induce calcium influx.[11]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the NMDA-induced calcium response is determined as the IC50 value.[11]

In Vivo Efficacy in Animal Models: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of NMDA receptor antagonists in rodents.

Principle: The FST is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

Typical Protocol:

  • Apparatus: A cylindrical container filled with water is used.

  • Procedure: Mice or rats are individually placed in the water-filled cylinder. The duration of immobility is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).[15]

  • Drug Administration: The test compound (e.g., ketamine, amantadine) or a vehicle control is administered at a specific time before the test.[15]

  • Data Analysis: The mean immobility time for the drug-treated group is compared to the control group. A significant reduction in immobility time is indicative of antidepressant-like effects.[15]

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_Receptor:n Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor:n Binds to GluN1 CompetitiveAntagonist Competitive Antagonist CompetitiveAntagonist->NMDA_Receptor:n Blocks Glutamate Binding GlycineAntagonist Glycine Antagonist GlycineAntagonist->NMDA_Receptor:n Blocks Glycine Binding Ca_ion Ca²⁺ NMDA_Receptor:ion_channel->Ca_ion Influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling UncompetitiveBlocker Uncompetitive Channel Blocker UncompetitiveBlocker->NMDA_Receptor:ion_channel Blocks Channel Pore Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Excessive Activation

Caption: NMDA Receptor Signaling and Antagonist Mechanisms.

Calcium_Influx_Assay_Workflow start Start: Culture Neuronal Cells load_dye Load Cells with Fluorescent Calcium Indicator (e.g., Fura-2/AM) start->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_antagonist Pre-incubate with NMDA Receptor Antagonist baseline->add_antagonist stimulate Stimulate with NMDA + Glycine add_antagonist->stimulate measure_response Measure Fluorescence Change (Calcium Influx) stimulate->measure_response analyze Data Analysis: Calculate IC50 measure_response->analyze end End: Determine Antagonist Potency analyze->end

Caption: Experimental Workflow for Calcium Influx Assay.

In Vivo Efficacy and Side Effect Profiles

Efficacy in Preclinical Models
  • Depression: Uncompetitive antagonists like ketamine and amantadine have demonstrated significant antidepressant activity in animal models such as the Forced Swim Test and Tail Suspension Test by reducing immobility time.[15] Ketamine, in particular, has shown rapid and sustained antidepressant effects.[16][17]

  • Neuropathic Pain: Ketamine has been shown to be effective in alleviating chronic neuropathic pain in various clinical trials.[18][19] The mechanism is thought to involve the blockade of central sensitization processes mediated by NMDA receptors.[16]

  • Alzheimer's Disease: Memantine, a weak uncompetitive antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.[20] It is thought to provide neuroprotection by attenuating excessive NMDA receptor activation.[20] In animal models of Alzheimer's disease, NMDA receptor antagonists have been shown to reduce amyloid-β deposition and improve cognitive function.[12][21]

Common Side Effects

A significant challenge in the clinical development of NMDA receptor antagonists is their side effect profile, which can range from mild to severe.[3][22]

  • Psychotomimetic Effects: Uncompetitive channel blockers with high affinity, such as PCP and ketamine, are known to cause dissociative and hallucinogenic effects.[1][20] These effects are a major limiting factor for their widespread clinical use.

  • Neurological Side Effects: Common side effects across different classes of NMDA receptor antagonists include dizziness, confusion, headache, and ataxia.[1][2]

  • Cardiovascular Effects: Some antagonists, like ketamine, can cause changes in blood pressure and heart rate.[20]

The development of antagonists with improved side effect profiles, such as subunit-selective modulators (e.g., targeting GluN2B), is an active area of research.[3] These next-generation antagonists aim to provide therapeutic benefits while minimizing the adverse effects associated with non-selective NMDA receptor blockade.

Conclusion

NMDA receptor antagonists represent a diverse class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. This guide provides a comparative overview of their performance, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding for researchers and professionals in the field of drug development. Future research will likely focus on developing more selective antagonists with improved safety profiles to unlock the full therapeutic potential of modulating NMDA receptor function.

References

Assessing the In Vivo Specificity of LY2228820: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo specificity and performance of the p38 MAPK inhibitor, LY2228820, with alternative compounds VX-745 and BIRB-796. The information is supported by experimental data to aid in the selection of appropriate tools for preclinical research.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a significant target for the development of therapeutics for a range of diseases, including autoimmune disorders and cancer. LY2228820 (also known as ralimetinib) is a potent and selective, ATP-competitive inhibitor of the p38α and p38β MAPK isoforms.[1][2] This guide assesses its in vivo specificity in comparison to other well-characterized p38 MAPK inhibitors, VX-745 (neflamapimod) and BIRB-796 (doramapimod), to provide a comprehensive resource for the scientific community.

Comparative Performance and Specificity

The in vivo specificity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that the observed phenotype is a direct result of inhibiting the intended target. The following tables summarize key in vitro and in vivo data for LY2228820 and its comparators.

Table 1: In Vitro Kinase Selectivity Profile

CompoundPrimary TargetsIC50 (p38α)IC50 (p38β)Selectivity Highlights
LY2228820 p38α, p38β5.3 nM[1]3.2 nM[1]>1,000-fold selectivity for p38α over a panel of 178 other kinases.[3]
VX-745 p38α~10 nMWeakly activeHigh selectivity for p38α over other MAP kinases.
BIRB-796 p38α, p38β38 nM65 nMAlso inhibits p38γ and p38δ at higher concentrations; binds to an allosteric site.[4]

Table 2: In Vivo Pharmacokinetics and Target Engagement

CompoundAnimal ModelDoseT1/2In Vivo Target Inhibition
LY2228820 Mouse (B16-F10 melanoma)20 mg/kg (oral)2.8 hours[3]Dose-dependent inhibition of phospho-MK2; >40% inhibition for 4-8 hours at 10 mg/kg.[1][3]
VX-745 Not specifiedNot specifiedNot specifiedNot specified
BIRB-796 RatNot specifiedNot specifiedEfficacy demonstrated in endotoxin-stimulated TNF-α release and collagen-induced arthritis models.[4]

Table 3: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelEfficacy Summary
LY2228820 Mouse (multiple xenografts)Significant tumor growth delay in melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer models.[1][3]
VX-745 Rat (collagen-induced arthritis)Demonstrated efficacy in a prophylactic and treatment study, reducing disease progression.
BIRB-796 Rat (collagen-induced arthritis)Showed efficacy in a prophylactic and treatment study, reducing disease progression.[4]

Note: Direct head-to-head in vivo comparative studies for these three compounds were not available in the reviewed literature. The presented data is from individual studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the presented data and for designing future studies.

Experimental Protocol: In Vivo Target Engagement of LY2228820 in a Mouse Xenograft Model

This protocol is adapted from studies characterizing the in vivo activity of LY2228820.[1][3]

  • Animal Model: Female nude mice are subcutaneously implanted with B16-F10 melanoma cells.

  • Compound Administration: Once tumors reach a specified size, mice are treated with a single oral dose of LY2228820 (e.g., 10 mg/kg) or vehicle control.

  • Tissue Collection: At various time points post-dosing (e.g., 2, 4, 8, 24 hours), tumors are excised and snap-frozen in liquid nitrogen.

  • Western Blot Analysis:

    • Tumor lysates are prepared and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against phosphorylated MAPKAPK-2 (p-MK2), total MK2, and a loading control (e.g., β-actin).

    • Following incubation with appropriate secondary antibodies, protein bands are visualized and quantified using a suitable imaging system.

  • Data Analysis: The ratio of p-MK2 to total MK2 is calculated and normalized to the vehicle control group to determine the percentage of target inhibition at each time point.

Mandatory Visualizations

p38 MAPK Signaling Pathway and Inhibitor Action

p38_pathway stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 mk2 MAPKAPK2 (MK2) p38->mk2 tf Transcription Factors (e.g., ATF2, CREB) p38->tf cytokines Pro-inflammatory Cytokine Gene Expression mk2->cytokines tf->cytokines inhibitor LY2228820 VX-745 BIRB-796 inhibitor->p38

Caption: p38 MAPK signaling cascade and the point of inhibitor intervention.

Experimental Workflow for In Vivo Specificity Assessment

experimental_workflow animal_model Animal Model Selection (e.g., Collagen-Induced Arthritis) dosing Compound Administration (LY2228820 vs. Alternatives) animal_model->dosing pk_pd Pharmacokinetics & Pharmacodynamics dosing->pk_pd efficacy Efficacy Assessment (e.g., Arthritis score) dosing->efficacy target_validation In Vivo Target Validation (p-MK2 analysis) pk_pd->target_validation off_target In Vivo Off-Target Profiling (Kinase panel screening - Ideal) pk_pd->off_target comparison Comparative Analysis target_validation->comparison off_target->comparison efficacy->comparison

Caption: Logical workflow for assessing the in vivo specificity of a kinase inhibitor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LY 221501

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of LY 221501, a compound identified as a flammable solid that is harmful if swallowed, causes skin and serious eye damage, and is toxic to aquatic life with long-lasting effects. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard and Precautionary Data

The following table summarizes the key hazard information and precautionary statements for this compound, based on available Safety Data Sheets (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Flammable Solid🔥DangerH228: Flammable solid.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Acute Toxicity (Oral)DangerH302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin IrritationDangerH315: Causes skin irritation.P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye DamagecorrosionDangerH318: Causes serious eye damage.P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Specific Target Organ ToxicityDangerH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Aquatic Hazard (Acute)পরিবেশDangerH401: Toxic to aquatic life.P273: Avoid release to the environment.
Aquatic Hazard (Chronic)NoneDangerH412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE): - Safety Goggles - Gloves - Lab Coat A->B C Collect this compound waste in a designated, labeled, and sealed container. B->C D Store waste container in a cool, dry, and well-ventilated area away from ignition sources. C->D E Consult institutional Environmental, Health & Safety (EHS) office for specific disposal procedures. D->E F Dispose of waste through a licensed hazardous waste disposal service. E->F G Do NOT dispose of down the drain or in regular trash.

Essential Safety and Handling Information for LY 221501

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding specific personal protective equipment (PPE), handling, and disposal for LY 221501 is not available in the provided search results. A specific Safety Data Sheet (SDS) for this compound could not be identified. The following guidance is based on general laboratory safety principles for handling chemical compounds and should be supplemented by a substance-specific risk assessment and the official SDS for this compound when obtained.

General Laboratory Personal Protective Equipment (PPE)

When handling any chemical compound, including potentially hazardous substances like this compound, a standard set of personal protective equipment should be utilized to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn, depending on the potential for splashes or airborne particles.[1]
Hand Protection Nitrile or other chemically impervious gloves are recommended to prevent skin contact. If using organic solvents, select gloves specifically resistant to that solvent.[1]
Body Protection A laboratory coat is essential to protect against spills and contamination of personal clothing.[1]
Respiratory Protection If there is a risk of inhaling dust or aerosols, a suitable respirator should be used. This should be determined by a formal risk assessment.

Standard Operating Procedures for Handling

A systematic approach to handling chemical compounds in a laboratory setting is crucial for safety. The following workflow outlines general best practices.

G General Workflow for Handling Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh/Measure in a Ventilated Enclosure B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Labeled Containers E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: General laboratory workflow for chemical handling.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Segregation : All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be segregated from general laboratory waste.

  • Labeling : Waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Containment : Use sealed, leak-proof containers for all waste streams.

  • Disposal Route : Follow your institution's and local regulations for the disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of chemical waste down the drain.

It is imperative to locate and consult the official Safety Data Sheet for this compound before handling this compound to obtain specific and accurate safety information. The guidance provided here is for general informational purposes only and is not a substitute for a substance-specific SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.